molecular formula C8H7BrFNO2 B13705822 Methyl 6-(bromomethyl)-5-fluoronicotinate

Methyl 6-(bromomethyl)-5-fluoronicotinate

Cat. No.: B13705822
M. Wt: 248.05 g/mol
InChI Key: QUXCFOCFAHDIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(bromomethyl)-5-fluoronicotinate is a high-purity chemical intermediate designed for research use only. It is not intended for diagnostic or therapeutic applications. This multifunctional pyridine derivative features both a bromomethyl group and a fluorine atom, making it a valuable scaffold in medicinal chemistry and drug discovery. The bromomethyl moiety is a key reactive site for nucleophilic substitution reactions, such as alkylation, allowing for the introduction of various amine and other functional groups. The fluorine atom can influence the molecule's electronic properties, metabolic stability, and bioavailability. The methyl ester group offers a handle for further hydrolysis or transformation. As a result, this compound is particularly useful for synthesizing targeted libraries of small molecules. It is commonly employed in the development of potential therapeutics, including kinase inhibitors and other enzyme-targeted agents. Researchers should handle this material with care, using appropriate personal protective equipment. It is recommended to store the product in a cool, dark place, under an inert atmosphere such as nitrogen, to maintain its stability and purity over time.

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

methyl 6-(bromomethyl)-5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-6(10)7(3-9)11-4-5/h2,4H,3H2,1H3

InChI Key

QUXCFOCFAHDIFG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)CBr)F

Origin of Product

United States

Foundational & Exploratory

The Fluorinated Nicotinic Acid Ester: A Technical Guide to Discovery & Application

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the evolution, synthesis, and pharmaceutical application of fluorinated nicotinic acid esters, a chemical class that transitioned from a synthetic curiosity to a cornerstone of modern oncology and radiochemistry.

Executive Summary

Fluorinated nicotinic acid esters represent a privileged scaffold in medicinal chemistry, serving as the structural "chassis" for two distinct high-value applications: KRAS G12C inhibitors (e.g., Sotorasib) and 18F-labeled prosthetic groups for PET imaging. This guide analyzes the synthetic evolution of this moiety, from early oxidative failures in the 1940s to the automated "on-cartridge" radiolabeling protocols of the 2020s.

Part 1: Historical Genesis & Synthetic Evolution

The "Fluorine Problem" (1940s)

The introduction of fluorine into the pyridine ring at the 5-position (meta to nitrogen) was historically non-trivial due to the deactivating nature of the nitrogen atom, which resists electrophilic aromatic substitution.

  • The Failed Route: Early attempts by Hawkins and Roe (1949) to oxidize 3-fluoroquinoline using nitric acid or permanganate failed to yield 5-fluoronicotinic acid, resulting instead in ring destruction or fluorine elimination.[1]

  • The Decarboxylation Breakthrough: The first reliable synthesis involved a two-step protocol:

    • Oxidation of 3-fluoroquinoline to 5-fluoroquinolinic acid using hydrogen peroxide and copper acetate.[1]

    • Thermal decarboxylation at 150–220°C to yield 5-fluoronicotinic acid .[1]

The Industrial Shift: The "2,6-Dichloro" Scaffold

In the 1980s and 90s, the demand for naphthyridinone antibiotics (e.g., Enoxacin, Gemifloxacin) necessitated a highly functionalized core. This led to the industrial optimization of 2,6-dichloro-5-fluoronicotinic acid .

Key Synthetic Logic: Instead of direct fluorination, this scaffold is often constructed via cyclization:

  • Precursors: Ethyl fluoroacetate + Ethyl formate + Methyl malonamate.

  • Mechanism: Condensation followed by chlorination (POCl3) and hydrolysis.

  • Advantage: This route places the fluorine atom before the pyridine ring is formed, bypassing the difficulty of fluorinating an electron-deficient heterocycle.

Part 2: The Blockbuster Era (Oncology & Antibiotics)

The 5-fluoronicotinic acid moiety is not merely a passive linker; it provides metabolic stability (blocking C5 oxidation) and modulates the pKa of the pyridine nitrogen.

Case Study: Sotorasib (Lumakras™)

Sotorasib, the first FDA-approved KRAS G12C inhibitor, relies on the 2,6-dichloro-5-fluoronicotinic acid starting material to construct its core.

  • Role of the Scaffold: The nicotinic acid core forms the pyrido[2,3-d]pyrimidin-2(1H)-one system.

  • Atropisomerism: The 2,6-substitution pattern (involving the fluoro- and chloro/amino- groups) restricts rotation, creating a stable atropisomer essential for binding to the cryptic pocket of KRAS G12C.

Experimental Workflow: Sotorasib Core Synthesis
  • Step 1 (Amidation): 2,6-dichloro-5-fluoronicotinic acid is converted to the amide.[2]

  • Step 2 (Cyclization): Reaction with oxalyl chloride and an aminopyridine derivative yields the urea intermediate, which cyclizes to the pyridopyrimidine dione.[3]

  • Step 3 (Substitution): The C2-chlorine is displaced by a piperazine derivative via S_NAr.

Part 3: The Radiochemical Renaissance (PET Imaging)

In the 21st century, fluorinated nicotinic acid esters emerged as prosthetic groups for labeling biomolecules with Fluorine-18 (


).[4][5]
The Innovation: [18F]F-Py-TFP

The compound 6-[


]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([18F]F-Py-TFP)  revolutionized peptide labeling.
  • Mechanism: It acts as a bifunctional linker. The

    
     is introduced via nucleophilic substitution at the pyridine C6 position, and the TFP ester subsequently reacts with primary amines (e.g., Lysine residues) on peptides.
    
  • Advantage: TFP esters are more hydrolytically stable than N-hydroxysuccinimide (NHS) esters, allowing for higher conjugation yields in aqueous buffers.

Protocol: "Fluorination on the Sep-Pak"

This method, popularized by Olberg et al. (2010), eliminates the time-consuming azeotropic drying step.

Protocol Steps:

  • Trapping: Cyclotron-produced [

    
    ]fluoride is trapped on a QMA carbonate cartridge.[6]
    
  • Elution/Reaction: The trimethylammonium precursor (dissolved in acetonitrile/t-butanol) is passed through the cartridge. The fluorination occurs on the solid support or during slow elution.

  • Purification: The product is purified via a C18 Sep-Pak cartridge.

  • Conjugation: The eluted [18F]F-Py-TFP is added directly to the peptide solution (pH 9).

Part 4: Visualization & Data

Synthetic Pathway: From Acid to Drug

The following diagram illustrates the divergence of 5-fluoronicotinic acid into antibiotic and oncology domains.

G Start Ethyl Fluoroacetate + Ethyl Formate Inter1 2,6-Dihydroxy-5-fluoro- nicotinic acid ester Start->Inter1 Cyclization Core 2,6-Dichloro-5-fluoro- nicotinic acid Inter1->Core POCl3 / Hydrolysis Naph Naphthyridinone Core Core->Naph Amination / Cyclization Amide Nicotinamide Int. Core->Amide Amidation Gem Gemifloxacin (Antibiotic) Naph->Gem Side chain attachment Cyclic Pyrido[2,3-d]pyrimidine Amide->Cyclic Oxalyl chloride Soto Sotorasib (KRAS G12C Inhibitor) Cyclic->Soto Chiral Resolution & Coupling

Caption: Divergent synthesis of blockbuster drugs from the 2,6-dichloro-5-fluoronicotinic acid scaffold.

Radiosynthesis Workflow ([18F]F-Py-TFP)

G F18 [18F]Fluoride (aq) QMA QMA Cartridge (Trapping) F18->QMA Reaction On-Cartridge Fluorination (No drying) QMA->Reaction Precursor Ammonium Precursor (in MeCN/tBuOH) Precursor->QMA Elute through Product [18F]F-Py-TFP Reaction->Product Sep-Pak Purification Peptide Peptide Labeling (pH 9.0) Product->Peptide Conjugation

Caption: The "Sep-Pak" method for rapid synthesis of [18F]F-Py-TFP, avoiding azeotropic drying.

Comparison of Activated Esters for Radiochemistry
FeatureTFP Ester (Tetrafluorophenyl)NHS Ester (N-hydroxysuccinimide)
Hydrolytic Stability High (t1/2 > 60 min at pH 7)Low (t1/2 ~ 10-20 min at pH 7)
Reactivity (Amines) HighHigh
Purification Compatible with C18 Sep-PakSensitive to silica/moisture
Primary Use Peptide/Protein LabelingSmall molecule labeling
Literature Ref Olberg et al. (2010)Basuli et al. (2019)

References

  • Hawkins, G. F., & Roe, A. (1949).[7] The Preparation of 5-Fluoronicotinic Acid and 5-Fluoronicotinamide. The Journal of Organic Chemistry. Link

  • Olberg, D. E., et al. (2010). One Step Radiosynthesis of 6-[18F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([18F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18.[4][5] Journal of Medicinal Chemistry. Link

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. Link (Describes Sotorasib discovery).

  • Lanman, B. A., et al. (2020). Discovery of Sotorasib (AMG 510): A First-in-Class KRAS(G12C) Inhibitor for the Treatment of Solid Tumors. ACS Medicinal Chemistry Letters. Link (Details synthesis from 2,6-dichloro-5-fluoronicotinic acid).

  • Basuli, F., et al. (2020).[8] Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester. Molecules. Link

Sources

A Technical Guide to the Theoretical and Molecular Modeling of Methyl 6-(bromomethyl)-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 6-(bromomethyl)-5-fluoronicotinate is a halogenated pyridine derivative of significant interest as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, a bromomethyl group, and a methyl ester on the nicotinic acid scaffold, imparts a complex electronic and steric profile that dictates its reactivity and intermolecular interactions. This technical guide provides a comprehensive framework for the theoretical and molecular modeling of this compound. We delineate a multi-faceted computational strategy employing Density Functional Theory (DFT) for structural and electronic characterization, Quantum Theory of Atoms in Molecules (QTAIM) for detailed bonding analysis, and Molecular Dynamics (MD) simulations to explore its behavior in condensed phases. The protocols and analyses presented herein are designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge to predict the molecule's reactivity, understand its non-covalent interaction propensities, and guide its application in rational drug design.

Introduction: Significance and Rationale for Theoretical Study

Nicotinic acid and its derivatives are privileged scaffolds in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] The introduction of halogens and reactive functional groups, such as the bromomethyl moiety, significantly modulates their physicochemical properties and biological activities.[3] Specifically, the fluorine atom can enhance metabolic stability and binding affinity, while the bromomethyl group serves as a reactive handle for further chemical modification.

A robust theoretical understanding of Methyl 6-(bromomethyl)-5-fluoronicotinate is paramount for predicting its behavior in complex chemical and biological systems. Computational modeling provides insights that are often difficult or impossible to obtain through experimental means alone. It allows for the precise characterization of:

  • Molecular Structure and Conformation: Determining the lowest energy geometry and rotational barriers.

  • Electronic Landscape: Mapping electron density, electrostatic potential, and frontier molecular orbitals to predict sites of reactivity.[4]

  • Intermolecular Forces: Analyzing the nature and strength of non-covalent interactions, such as halogen bonding, which are critical for molecular recognition.[5][6]

  • Dynamic Behavior: Simulating the molecule's movement and interactions within a solvent or a biological binding pocket over time.[7][8]

This guide establishes a validated computational workflow to systematically investigate these properties, thereby accelerating the design and development of novel molecules based on this scaffold.

Theoretical Framework and Computational Methodology

The selection of an appropriate theoretical framework is critical for obtaining accurate and reliable results. Our approach is hierarchical, beginning with quantum mechanical calculations on a single molecule and progressing to classical simulations of larger systems.

Quantum Chemical Calculations: Density Functional Theory (DFT)

DFT offers an optimal balance between computational cost and accuracy for systems of this size.[9] It is employed for geometry optimization, frequency analysis, and the calculation of electronic properties.

  • Causality for Method Selection: The B3LYP functional is a widely-used hybrid functional that has demonstrated high accuracy for a broad range of organic molecules, including halogenated systems.[4][10] The 6-311++G(d,p) basis set is chosen for its robust description of electron distribution, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) to account for the non-uniform distortion of electron clouds in chemical bonds. This level of theory is well-suited for accurately modeling the geometry and electronic structure of our target molecule.[11]

Advanced Electronic Structure Analysis

To move beyond a qualitative description, we employ advanced methods to quantify bonding and reactivity.

  • Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and characterize the nature of chemical interactions.[5][12] By locating bond critical points (BCPs) and analyzing properties like the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), we can classify interactions as shared (covalent) or closed-shell (like ionic bonds, hydrogen bonds, and halogen bonds).[6][13]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical interpretation of the wavefunction in terms of Lewis-like structures, revealing charge distribution, hybridization, and stabilizing donor-acceptor interactions within the molecule.[3][4]

  • Conceptual DFT: Fukui Functions: To pinpoint reactive sites, we utilize Fukui functions (f(r)).[14][15] These functions describe the change in electron density when an electron is added to or removed from the system, identifying the most likely sites for nucleophilic (f+) and electrophilic (f-) attack.[16][17]

Molecular Dynamics (MD) Simulations

While quantum mechanics excels at describing electronic details, MD simulations are the tool of choice for exploring the conformational landscape and dynamic interactions of a molecule in a realistic environment (e.g., in water or complexed with a protein).[18][19]

  • Causality for Force Field Selection: A classical force field, such as OPLS4 (Optimized Potentials for Liquid Simulations), is used to model the atomic interactions.[20] OPLS force fields are well-parameterized for a wide range of organic and biomolecules, providing a reliable description of intermolecular forces and conformational energies. The system is solvated in a water model like TIP3P to simulate an aqueous environment.[20]

Workflow and Data Presentation

A systematic computational investigation follows a multi-step workflow. This process ensures that calculations are built upon a validated foundation, from the optimized structure of a single molecule to its behavior in a complex, dynamic system.

Computational Workflow Diagram

The following diagram outlines the comprehensive workflow for the theoretical analysis of Methyl 6-(bromomethyl)-5-fluoronicotinate.

G cluster_0 Quantum Mechanics (Single Molecule) cluster_1 Property & Reactivity Analysis cluster_2 Molecular Dynamics (Bulk/Complex) A 1. Structure Input & Initial Geometry B 2. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Initial Coordinates C 3. Vibrational Frequency Analysis B->C Optimized Structure I 6. Parameterize Ligand (Assign Force Field) B->I Optimized Geometry D 4. Single Point Energy Calculation C->D Confirm Minimum Energy E 5. Wavefunction Analysis D->E Generate Wavefunction File F HOMO-LUMO, MEP Analysis E->F G QTAIM & NBO Analysis E->G H Fukui Function Calculation E->H J 7. Solvate & Ionize System I->J K 8. Energy Minimization J->K L 9. NVT/NPT Equilibration K->L M 10. Production MD Simulation L->M N 11. Trajectory Analysis (RMSD, Interactions, etc.) M->N

Caption: Computational workflow for the multi-scale analysis of Methyl 6-(bromomethyl)-5-fluoronicotinate.

Predicted Structural and Electronic Data

The following tables summarize the types of quantitative data that would be generated from the DFT calculations.

Table 1: Key Geometric Parameters (Predicted)

Parameter Bond/Angle Predicted Value
Bond Length C-F ~1.35 Å
C-Br ~1.95 Å
C=O ~1.21 Å
N-C (pyridine) ~1.34 Å

| Dihedral Angle | C-C-C-Br | Variable (Conformational) |

Table 2: Global Reactivity Descriptors (Predicted)

Descriptor Value (eV) Interpretation
EHOMO -7.0 to -6.0 Energy of Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.5 to -0.5 Energy of Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.0 to 6.0 Indicates chemical reactivity and stability; a larger gap implies higher stability.[4][10]
Electronegativity (χ) 3.75 to 4.25 Tendency to attract electrons.

| Chemical Hardness (η) | 2.5 to 3.0 | Resistance to change in electron configuration. |

Detailed Experimental Protocols

The following sections provide step-by-step protocols for executing the core computational tasks outlined in the workflow.

Protocol: DFT Geometry Optimization and Frequency Analysis
  • Structure Preparation: Build the 3D structure of Methyl 6-(bromomethyl)-5-fluoronicotinate using a molecular editor (e.g., GaussView, Avogadro). Perform an initial, rapid geometry cleanup using a molecular mechanics force field.

  • Input File Generation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Route Section: Specify the job type, level of theory, and basis set. Example: #p B3LYP/6-311++G(d,p) Opt Freq.

    • Charge and Multiplicity: Set the molecular charge to 0 and the spin multiplicity to 1 (for a singlet ground state).

    • Coordinate Section: Paste the Cartesian coordinates from the structure preparation step.

  • Execution: Submit the calculation to the software.

  • Validation: Upon completion, verify the following:

    • Convergence: Ensure the optimization has converged based on the software's criteria.

    • Frequencies: Check the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies. One imaginary frequency indicates a transition state.

Protocol: Fukui Function Calculation for Reactivity

Fukui functions are calculated using a finite difference approximation, which requires three separate calculations.[14]

  • Neutral Molecule: Perform a single-point energy calculation on the optimized geometry of the neutral molecule (N electrons). Save the resulting checkpoint or wavefunction file.

  • Anionic System: Perform a single-point energy calculation using the same geometry but with a charge of -1 (N+1 electrons).

  • Cationic System: Perform a single-point energy calculation using the same geometry but with a charge of +1 (N-1 electrons).

  • Analysis: Use a post-processing tool (e.g., Multiwfn) to compute the condensed Fukui functions from the output of the three calculations.[9]

    • For nucleophilic attack (f+): Compare the electron densities (or atomic charges) of the neutral (N) and anionic (N+1) systems.

    • For electrophilic attack (f-): Compare the electron densities (or atomic charges) of the neutral (N) and cationic (N-1) systems.

    • The atoms with the highest f+ values are the most likely sites for nucleophilic attack, while those with the highest f- values are the most susceptible to electrophilic attack.[21]

Protocol: Molecular Dynamics Simulation Setup
  • System Preparation:

    • Load the optimized ligand structure into an MD simulation setup tool (e.g., part of Schrödinger Maestro, AMBER's tleap).

    • Assign force field parameters using the OPLS4 force field.

  • Solvation and Ionization:

    • Define a simulation box (e.g., a cubic box extending 10 Å from the molecule).

    • Fill the box with a pre-equilibrated solvent model (e.g., TIP3P water).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.

  • Minimization and Equilibration:

    • Perform a series of energy minimization steps to relax the system and remove any steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system's pressure and density under constant pressure (NPT ensemble) until temperature, pressure, and volume have stabilized.

  • Production Run:

    • Run the simulation for the desired length of time (e.g., 100 ns) under the NPT ensemble, saving the coordinates (trajectory) at regular intervals (e.g., every 100 ps).

  • Analysis: Analyze the resulting trajectory to calculate properties such as Root-Mean-Square Deviation (RMSD) to assess conformational stability, radial distribution functions to understand solvation, and to observe dynamic intermolecular interactions.[22][23]

Applications in Drug Discovery and Development

The theoretical insights gained from modeling Methyl 6-(bromomethyl)-5-fluoronicotinate have direct, practical applications in the pharmaceutical pipeline.

  • Scaffold Hopping and Analogue Design: By understanding the molecule's electronic and steric requirements for binding (derived from MEP and NBO analysis), medicinal chemists can design new analogues with improved properties.[20][24]

  • Predicting ADMET Properties: Computational models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For example, calculated lipophilicity (LogP) and polar surface area (PSA) are key predictors of oral bioavailability.[25][26]

  • Structure-Based Drug Design: If the target protein structure is known, molecular docking can predict the binding pose of our molecule in the active site.[18] The results can be refined and validated using MD simulations to assess the stability of the protein-ligand complex and calculate binding free energies.[20] This allows for the prioritization of compounds for synthesis and biological testing, saving significant time and resources.

Conclusion

This technical guide has outlined a robust, multi-scale computational strategy for the in-depth characterization of Methyl 6-(bromomethyl)-5-fluoronicotinate. By integrating Density Functional Theory for accurate electronic and structural insights with Molecular Dynamics for exploring dynamic behavior, researchers can build a comprehensive molecular profile. The detailed protocols for geometry optimization, reactivity analysis, and MD simulations provide a practical roadmap for implementation. The data and understanding generated through this theoretical framework are invaluable for guiding the synthesis of new derivatives, predicting their properties, and accelerating their application in drug discovery and materials science.

References

  • Anderson, J. S. M., & Ayers, P. W. (2017). Predicting Chemical Reactivity from the Charge Density through Gradient Bundle Analysis: Moving beyond Fukui Functions. The Journal of Physical Chemistry A, 121(21), 4238–4244. Available from: [Link].

  • Mendez, D., & Fuentealba, P. (2012). The Utility of the HSAB Principle via the Fukui Function in Biological Systems. International Journal of Quantum Chemistry, 113(5), 635-642. Available from: [Link].

  • SCM. (2023). Fukui Functions and the Dual Descriptor — SCM documentation. Available from: [Link].

  • Padmanabhan, J., Parthasarathi, R., Sarkar, U., Subramanian, V., & Chattaraj, P. K. (2006). Chemical reactivity and selectivity using Fukui functions: Basis set and population scheme dependence in the framework of B3LYP theory. Chemical Physics Letters, 428(4-6), 338-343. Available from: [Link].

  • Fias, S., et al. (2017). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics, 19(34), 23294-23307. Available from: [Link].

  • Roy, R. K., Krishnamurti, S., Geerlings, P., & Pal, S. (2002). Use of Local Softness for the Interpretation of Reaction Mechanisms. International Journal of Molecular Sciences, 3(4), 416-431. Available from: [Link].

  • Mary, Y. S., et al. (2022). DFT Investigation, Chemical Reactivity Identification and Molecular Docking of 2(E)˗1˗(3˗Bromothiophene˗2˗yl)˗3˗(Furan˗2˗yl)Prop˗2˗en˗1˗one. Polycyclic Aromatic Compounds, 42(7), 4381-4401. Available from: [Link].

  • Adejoro, I. A., et al. (2022). Computational design and molecular modeling of the interaction of nicotinic acid hydrazide nickel-based complexes with H2S gas. Scientific Reports, 12(1), 17823. Available from: [Link].

  • Esrafili, M. D., & Mohammadian-Manesh, M. (2016). The Nature of Halogen Bonds in [N∙∙∙X∙∙∙N]+ Complexes: A Theoretical Study. Physical Chemistry Research, 4(1), 1-15. Available from: [Link].

  • Fias, S., et al. (2017). The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory. Physical Chemistry Chemical Physics. Available from: [Link].

  • ResearchGate. Chemical structure of nicotinic acid derivatives and related compounds 1-5. Available from: [Link].

  • Yu, G., et al. (2011). DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers. Journal of Hazardous Materials, 185(1), 310-318. Available from: [Link].

  • Płusa, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1699. Available from: [Link].

  • Jabłoński, M. (2023). Halogen Bond to Experimentally Significant N-Heterocyclic Carbenes. International Journal of Molecular Sciences, 24(10), 8963. Available from: [Link].

  • Syzgantseva, O., Tognetti, V., & Joubert, L. (2013). On the physical nature of halogen bonds: a QTAIM study. The Journal of Physical Chemistry A. Available from: [Link].

  • Novikov, A. S., et al. (2023). Exploring Au(I) involving halogen bonding with N-heterocyclic carbene Au(I) aryl complexes in crystalline media. Dalton Transactions, 52(18), 6140-6150. Available from: [Link].

  • Salo-Ahen, O. M. H., et al. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Processes, 9(1), 71. Available from: [Link].

  • MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery. Available from: [Link].

  • CSIR-NIScPR. (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry (IJC). Available from: [Link].

  • Lu, C., et al. (2012). Synthesis, Photophysical, Photochemical, and Computational Studies of Coumarin-Labeled Nicotinamide Derivatives. The Journal of Organic Chemistry, 77(6), 2913–2924. Available from: [Link].

  • Grabowski, S. J. (2013). Non-covalent interactions - QTAIM and NBO analysis. Structural Chemistry, 24(6), 1849-1860. Available from: [Link].

  • Palermo, G., et al. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery. Journal of Medicinal Chemistry, 59(9), 4610-4620. Available from: [Link].

  • Zhang, Y., et al. (2023). Molecular dynamics-driven drug discovery. Chemical Society Reviews, 52(15), 5039-5066. Available from: [Link].

  • Lin, Y., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Journal of Computer-Aided Molecular Design, 38(3), 15. Available from: [Link].

  • Nayak, S. K., et al. (2016). Molecular Modeling Studies of Novel Fluoroquinolone Molecules. Letters in Drug Design & Discovery, 13(7), 649-661. Available from: [Link].

  • Samanta, S., et al. (2024). Applying Molecular Modeling to Predict Novel FmlH-Binding Glycomimetics with Improved Pharmacokinetic Properties for the Prevention of Urinary Tract Infections. International Journal of Molecular Sciences, 25(20), 12185. Available from: [Link].

  • ResearchGate. (2023). Molecular Modeling, Cytotoxicity & Biological Investigation of Novel Fluoridated Diphenylamine Chalcones Derivatives. Available from: [Link].

  • Simulations Plus. (2024). Expanding ADMET Predictor®'s Chemical Space: Enhanced bRo5 and Chameleon Molecule Predictions for HTPK. Available from: [Link].

  • Chapman University Digital Commons. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Available from: [Link].

  • Ariefin, M., & Alfanaar, R. (2023). Molecular Modelling Based on TD-DFT Applied to UV Spectra of Coumarin Derivatives. Walailak Journal of Chemistry, 6(1), 61-70. Available from: [Link].

  • Fisher Scientific. Methyl 6-bromo-5-fluoronicotinate, 98% 1 g. Available from: [Link].

  • PubChem. Methyl 5-bromo-6-chloronicotinate. Available from: [Link].

Sources

Methodological & Application

Application Note: Modular Synthesis of Novel PROTACs Using Methyl 6-(bromomethyl)-5-fluoronicotinate as a Versatile Linker Synthon

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Abstract: Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven elimination of disease-causing proteins.[1][2] These heterobifunctional molecules recruit a target protein of interest (POI) to an E3 ubiquitin ligase, inducing the target's ubiquitination and subsequent degradation by the proteasome.[3][4] The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the key ternary complex.[5][6] This guide details a robust and modular synthetic strategy for the development of novel PROTACs, employing Methyl 6-(bromomethyl)-5-fluoronicotinate as a versatile starting material. This synthon provides a reactive handle for initial conjugation and a latent carboxylic acid for subsequent coupling, allowing for a streamlined and adaptable approach to generating diverse PROTAC libraries.

The PROTAC Mechanism and Core Design Principles

PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a POI and an E3 ligase, forming a ternary complex.[7] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another catalytic cycle.[3] This event-driven, catalytic mode of action allows PROTACs to be effective at substoichiometric concentrations.[8]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Recruited PolyUb Poly-ubiquitinated POI Ternary->PolyUb Poly-ubiquitination RecycledPROTAC PROTAC (Recycled) Ternary->RecycledPROTAC Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The success of a PROTAC is governed by three modular components:

  • E3 Ligase Ligand: Recruits the ubiquitination machinery. Ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN) are the most extensively used due to their well-characterized binding pockets and the conformational plasticity they afford.[9][10][11]

  • POI Ligand: Provides specificity by binding to the target protein. The conversion of known inhibitors into POI ligands is a common and effective strategy.[7]

  • Linker: Covalently connects the two ligands. The linker's length, composition, and attachment points are not merely spacers but are critical for optimizing ternary complex formation, cell permeability, and pharmacokinetic properties.[5][12] Simple alkyl chains and polyethylene glycol (PEG) motifs are common starting points.[6]

Strategic Utility of Methyl 6-(bromomethyl)-5-fluoronicotinate

The chosen synthon, Methyl 6-(bromomethyl)-5-fluoronicotinate, is an ideal building block for a modular PROTAC synthesis strategy.

  • Structure:

    
    (A placeholder for the actual structure visualization)
    
  • Reactivity: The benzylic-like bromide at the 6-position is a potent electrophile, highly susceptible to nucleophilic substitution (SN2) by phenols, amines, or thiols present on a POI or E3 ligase ligand. This allows for the initial, stable tethering of one of the PROTAC's recognition elements.

  • Modularity: The methyl ester at the 3-position is stable under the conditions used for the initial SN2 reaction. It can be subsequently hydrolyzed to a carboxylic acid, providing a new reactive handle for standard amide bond formation with the second ligand. This two-stage approach simplifies synthesis and purification.

  • Physicochemical Properties: The incorporated 5-fluoronicotinate ring can impart a degree of rigidity to the linker and the fluorine atom can modulate properties such as metabolic stability and binding interactions.

General Synthetic Workflow and Protocols

The proposed strategy involves a divergent, multi-step synthesis that allows for the creation of a PROTAC library by coupling different POI and E3 ligase ligands.

Synthetic_Workflow Start Methyl 6-(bromomethyl) -5-fluoronicotinate Intermediate Step 1: SN2 Reaction (Protocol 1) Start->Intermediate Ligand1 POI Ligand (with Nu-H) Ligand1->Intermediate Ligand2 E3 Ligase Ligand (with -NH2) Coupling Step 3: Amide Coupling (Protocol 3) Ligand2->Coupling Conjugate Ligand-Linker Conjugate Intermediate->Conjugate Hydrolysis Step 2: Saponification (Protocol 2) Conjugate->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid Acid->Coupling PROTAC Final PROTAC Coupling->PROTAC

Sources

scale-up synthesis of Methyl 6-(bromomethyl)-5-fluoronicotinate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Design for Methyl 6-(bromomethyl)-5-fluoronicotinate

Executive Summary

This guide details the scalable synthesis of Methyl 6-(bromomethyl)-5-fluoronicotinate (2) , a critical pharmacophore for PARP and kinase inhibitors. While the core transformation—Wohl-Ziegler radical bromination—is textually simple, its scale-up is plagued by three failure modes: (1) thermal runaway due to delayed radical initiation, (2) over-bromination yielding the difficult-to-remove dibromo impurity, and (3) hydrolytic instability of the product.

This protocol deviates from standard academic methods (CCl₄/Reflux) to present a Process Safety-Driven Approach utilizing acetonitrile (MeCN) as a solvent and a chemical repair strategy to maximize yield.

Part 1: Strategic Route Analysis

The synthesis is broken down into two stages: Precursor Esterification and Radical Functionalization.

Reaction Scheme:

  • Esterification: 5-Fluoro-6-methylnicotinic acid

    
     Methyl 5-fluoro-6-methylnicotinate (1 ).
    
  • Bromination: (1 ) + NBS

    
     Methyl 6-(bromomethyl)-5-fluoronicotinate (2 ) + Dibromo impurity (3 ).
    
  • Repair (Key Step): Selective reduction of (3 ) back to (2 ) using Diethyl phosphite/DIPEA.

ReactionScheme cluster_0 Critical Quality Attribute Control Acid 5-Fluoro-6-methyl- nicotinic acid Ester Precursor (1) Methyl 5-fluoro- 6-methylnicotinate Acid->Ester MeOH, SOCl2 Reflux Target Target (2) Methyl 6-(bromomethyl)- 5-fluoronicotinate Ester->Target NBS, Initiator MeCN, 80°C Dibromo Impurity (3) Dibromo species Ester->Dibromo Over-reaction Dibromo->Target REPAIR STEP: (EtO)2P(O)H, DIPEA

Figure 1: Synthetic pathway highlighting the "Repair Step" to recover yield from over-brominated impurities.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5-fluoro-6-methylnicotinate (Precursor)

Rationale: Acid-catalyzed esterification is preferred over alkylation (MeI) to avoid N-methylation byproducts.

Reagents:

  • 5-Fluoro-6-methylnicotinic acid (1.0 equiv)

  • Methanol (10.0 equiv, solvent/reactant)[1]

  • Thionyl Chloride (1.5 equiv) OR H₂SO₄ (0.5 equiv)

Protocol:

  • Charge methanol into a glass-lined reactor. Cool to 0–5°C.

  • Addition: Add Thionyl Chloride dropwise, maintaining internal temperature <10°C (highly exothermic).

  • Charge solid 5-Fluoro-6-methylnicotinic acid portion-wise.

  • Reaction: Heat to reflux (65°C) for 4–6 hours. Monitor by HPLC (Target conversion >99%).

  • Workup: Concentrate to remove excess MeOH. Dilute with EtOAc. Wash with sat. NaHCO₃ (pH 8).

  • Isolation: Dry organic layer (Na₂SO₄), filter, and concentrate. Recrystallize from Heptane/EtOAc if purity <98%.

Step 2: Radical Bromination (The Scale-Up Challenge)

Rationale: Standard batch addition of NBS leads to hazardous accumulation. We use a Semi-Batch Protocol in Acetonitrile (MeCN). MeCN is safer than CCl₄ and enhances selectivity due to its polarity.

Safety Critical:

  • Initiator: Use V-65 (2,2'-Azobis(2,4-dimethylvaleronitrile)) instead of AIBN. V-65 has a lower 10-hour half-life temperature (51°C vs 65°C), reducing the risk of "induction periods" where unreacted initiator accumulates before suddenly triggering.

  • Exotherm: The reaction is exothermic. Never add all NBS at once at reaction temperature.

Reagents:

  • Precursor 1 (1.0 equiv)[2][3]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[4]

  • V-65 Initiator (0.02 equiv)

  • Acetonitrile (10 volumes)

Protocol:

  • Preparation: Dissolve Precursor 1 in MeCN (5 vol) in the reactor. Heat to 70°C.

  • Slurry Feed: Prepare a slurry/solution of NBS and V-65 in MeCN (5 vol).

  • Dosing: Add the NBS/Initiator mixture slowly over 2–4 hours via a dosing pump.

    • Process Control: Monitor exotherm. If temperature spikes >5°C, stop addition immediately.

  • Post-Reaction: Stir at 70°C for 1 hour.

  • IPC (In-Process Control): Check HPLC.

    • Target: <5% Starting Material.

    • Acceptable Impurity: 10–15% Dibromo (3 ) is normal. Do not push for 100% conversion , as this exponentially increases dibromo formation.

Step 3: The "Repair" Strategy (Purification)

Rationale: Separating mono-bromo (2 ) from di-bromo (3 ) via crystallization is inefficient due to structural similarity. Chromatography is non-viable on kg-scale. We use a selective reduction method [1] to convert the di-bromo impurity back to the desired product.

Reagents:

  • Diethyl phosphite (1.0 equiv relative to Dibromo content)

  • DIPEA (Diisopropylethylamine) (1.2 equiv relative to Dibromo content)

Protocol:

  • Cool the reaction mixture from Step 2 to 20°C.

  • Add Diethyl phosphite and DIPEA directly to the crude MeCN solution.

  • Stir at 40–50°C for 2–4 hours.

    • Mechanism:[5][6][7][8][9] The phosphite selectively reduces the electron-deficient gem-dibromo species to the mono-bromo product via a proton-transfer mechanism.

  • Workup: Concentrate MeCN. Dissolve residue in MTBE (Methyl tert-butyl ether).

  • Wash: Water wash (removes succinimide and phosphate byproducts).

  • Crystallization: The product often oils out. Induce crystallization by exchanging solvent to Heptane/IPA (9:1) and cooling to -10°C.

Data Summary Table:

ParameterStandard Batch (CCl₄)Recommended Semi-Batch (MeCN)
Solvent Toxicity High (Carcinogen)Low (Class 2)
Reaction Time 12–24 hours4–6 hours
Selectivity (Mono:Di) 70:3085:15 (pre-repair)
Final Yield 50–60%80–85% (post-repair)
Safety Profile High Risk (Thermal Runaway)Controlled (Dose-limited)

Part 3: Process Engineering & Safety

Self-Validating Process Flow

To ensure reproducibility, the process must be monitored using the following logic gate system:

ProcessFlow Start Start Bromination (70°C, MeCN) Dosing Dose NBS/V-65 (Rate: 25% per hour) Start->Dosing Check1 IPC 1 (2 hours): Has exotherm occurred? Dosing->Check1 Stop STOP DOSING Potential Induction Period Check1->Stop No (Temp stable) Continue Continue Dosing Check1->Continue Yes (Temp rise) EndRxn End Reaction Check HPLC Continue->EndRxn Check2 Is Dibromo > 5%? EndRxn->Check2 Repair Perform Phosphite Repair Check2->Repair Yes Workup Aqueous Workup & Crystallization Check2->Workup No Repair->Workup

Figure 2: Process Logic Control for safe scale-up. Note the "Stop" condition if no exotherm is observed, indicating dangerous accumulation of unreacted initiator.

Handling & Stability
  • Lachrymator: Benzylic bromides are potent tear gas agents. All solids must be handled in a laminar flow hood or glovebox. Neutralize spills with 10% aqueous sodium thiosulfate.

  • Storage: The product is sensitive to moisture (hydrolysis to alcohol) and light. Store at -20°C under Argon.

  • Corrosion: The reaction generates HBr. Glass-lined or Hastelloy reactors are required.

References

  • Selective Debromination Strategy

    • Scientific Update: "Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon". (2022).[10][11] Describes the use of diethyl phosphite/DIPEA to convert gem-dibromides to mono-bromides.

    • Source:

  • Scale-Up of Radical Brominations

    • Cantillo, D. et al.[8][12] "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow". J. Org.[8][12][13] Chem. 2014, 79, 223–229.[8][12] Validates the use of Acetonitrile over CCl₄.[4][8]

    • Source:

  • Safety of NBS/MeCN Mixtures

    • Guan, M. et al. "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis". Org.[14][15] Process Res. Dev. 2021, 25, 6, 1375–1382.

    • Source:

  • Precursor Synthesis (Analogous)

    • Setliff, F. L. et al.[13] "Preparation of Methyl 5-Chloro-6-Fluoronicotinate".[13] Journal of the Arkansas Academy of Science, Vol 52, 1998.[13]

    • Source:

Sources

Troubleshooting & Optimization

side reactions and byproducts in Methyl 6-(bromomethyl)-5-fluoronicotinate chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 6-(bromomethyl)-5-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis, purification, and handling.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing Methyl 6-(bromomethyl)-5-fluoronicotinate?

A1: The synthesis, typically a radical bromination of Methyl 6-methyl-5-fluoronicotinate, can lead to several impurities. Understanding these is the first step in troubleshooting.

  • Starting Material: Incomplete reaction will leave residual Methyl 6-methyl-5-fluoronicotinate.

  • Dibrominated Byproduct: Over-bromination can occur, leading to the formation of Methyl 6-(dibromomethyl)-5-fluoronicotinate. This is more likely with excess brominating agent or prolonged reaction times.[1]

  • Ring Bromination: Although less common under radical conditions, electrophilic aromatic substitution can lead to bromination on the pyridine ring, especially if reaction conditions are not strictly controlled.[1]

  • Hydrolysis Product: The methyl ester is susceptible to hydrolysis, particularly during aqueous workup or if moisture is present, forming 6-(bromomethyl)-5-fluoronicotinic acid.[2][3][4]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors throughout the experimental process.

  • Inefficient Radical Initiation: The free radical bromination requires an effective initiator, such as AIBN or benzoyl peroxide, and sufficient energy (heat or light) to start the reaction.[1] Ensure your initiator is not expired and that the reaction temperature is appropriate for its decomposition.

  • Reaction Quenching: Trace amounts of water or other impurities can quench the radical chain reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Product Degradation: The product, a benzylic bromide, is reactive and can degrade under harsh conditions or upon prolonged exposure to light.[5] It is advisable to work expeditiously and protect the reaction from light.

  • Sub-optimal Reagent Stoichiometry: An incorrect ratio of the brominating agent (e.g., N-bromosuccinimide, NBS) to the starting material can lead to incomplete conversion or the formation of byproducts.

Q3: I'm observing a new, unexpected spot on my TLC/peak in my LC-MS that I can't identify. What could it be?

A3: An unexpected species could be one of several possibilities.

  • Solvent Adducts: If using nucleophilic solvents, they may react with the electrophilic benzylic bromide product.

  • Rearrangement Products: While less common for this specific molecule, complex reaction mixtures can sometimes lead to rearranged isomers.

  • Oligomerization/Polymerization: The reactive nature of the benzylic bromide can sometimes lead to self-condensation or reaction with other nucleophiles in the mixture to form higher molecular weight species.

Q4: How should I properly store Methyl 6-(bromomethyl)-5-fluoronicotinate to ensure its stability?

A4: Due to its reactivity, proper storage is critical.

  • Temperature: Store at low temperatures, ideally in a freezer (-20°C), to minimize degradation.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.

Guide 1: Issue - Over-bromination and Formation of Dibrominated Byproduct

Symptoms:

  • TLC analysis shows a new, less polar spot compared to the desired product.

  • Mass spectrometry reveals a peak corresponding to the mass of the dibrominated compound.

  • ¹H NMR shows a decrease in the integration of the benzylic CH₂ signal and the appearance of a new CH signal further downfield.

Causality: Over-bromination occurs when the benzylic radical reacts with another equivalent of the brominating agent before the reaction is quenched. This is often due to an excess of the brominating agent or a reaction that has been allowed to proceed for too long.

Troubleshooting Protocol:

  • Reagent Stoichiometry:

    • Carefully control the stoichiometry of the brominating agent (e.g., NBS). Start with 1.05-1.1 equivalents.

    • Perform small-scale trial reactions to determine the optimal stoichiometry for your specific setup.

  • Reaction Monitoring:

    • Monitor the reaction progress closely by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

    • Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.

  • Controlled Addition:

    • Instead of adding the brominating agent all at once, consider adding it portion-wise over a period of time. This helps to maintain a low concentration of the brominating agent, disfavoring the second bromination.

Workflow for Minimizing Over-bromination:

G cluster_0 Reaction Setup cluster_1 Execution cluster_2 Analysis & Outcome A 1. Accurately weigh starting material and brominating agent (1.05 eq.) B 2. Use anhydrous solvent and oven-dried glassware A->B C 3. Add brominating agent portion-wise B->C D 4. Monitor reaction by TLC/LC-MS every 30 min C->D E 5. Quench immediately upon starting material consumption D->E F Analyze crude product E->F G High Purity Product F->G Success H Over-bromination still observed F->H Failure I Reduce brominating agent to 1.0 eq. and repeat H->I

Caption: Workflow to mitigate over-bromination.

Guide 2: Issue - Hydrolysis of the Methyl Ester

Symptoms:

  • A more polar, often baseline, spot on TLC.

  • A peak in the LC-MS corresponding to the carboxylic acid.

  • Difficulty in extracting the product from aqueous layers during workup.

  • Broad peak in the ¹H NMR spectrum corresponding to the carboxylic acid proton.

Causality: The methyl ester functional group is susceptible to hydrolysis under either acidic or basic conditions, a reaction that can be accelerated by the presence of water and heat.[2][3] This is a common issue during aqueous workups.

Troubleshooting Protocol:

  • Anhydrous Conditions:

    • Ensure the reaction is carried out under strictly anhydrous conditions. Use freshly distilled, dry solvents and oven-dried glassware.

  • Careful Workup:

    • If an aqueous workup is necessary, use cold, deionized water or brine to minimize the contact time.

    • Perform the workup as quickly as possible.

    • Avoid strongly acidic or basic conditions. If a wash is needed, use a mild buffer solution (e.g., saturated sodium bicarbonate) and immediately proceed to the extraction step.

  • Non-Aqueous Workup:

    • If possible, consider a non-aqueous workup. For example, after the reaction, filter off any solid byproducts (like succinimide if NBS is used) and then evaporate the solvent under reduced pressure. The crude product can then be purified directly by column chromatography.

Quantitative Data: pH and Hydrolysis

pH ConditionRelative Rate of HydrolysisRecommended Action During Workup
Strongly Acidic (<3)HighAvoid. If necessary, use a short wash with cold, dilute acid.
Neutral (6-8)LowIdeal for aqueous washes. Use cold deionized water or brine.
Strongly Basic (>10)HighAvoid. Use cold, saturated sodium bicarbonate for quenching.
Guide 3: Issue - Purification Challenges

Symptoms:

  • Co-elution of the product with impurities during column chromatography.

  • Degradation of the product on the silica gel column.

  • Difficulty in crystallizing the final product.

Causality: The polarity of Methyl 6-(bromomethyl)-5-fluoronicotinate is often very similar to that of the starting material and some byproducts. Additionally, the compound's reactivity can lead to degradation on acidic silica gel.

Troubleshooting Protocol:

  • Column Chromatography Optimization:

    • Solvent System: Perform a thorough TLC analysis with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find the one that gives the best separation between your product and impurities.

    • Deactivated Silica: The acidic nature of standard silica gel can cause the degradation of the benzylic bromide. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 1% in the eluent).

    • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase, such as alumina (neutral or basic) or a reverse-phase C18 column.

  • Crystallization:

    • If the product is a solid, crystallization can be an effective purification method.

    • Screen a variety of solvent systems (e.g., hexanes, ethyl acetate/hexanes, isopropanol) to find conditions that yield high-purity crystals.

    • Seeding with a small crystal of pure product can sometimes induce crystallization.

Decision Tree for Purification:

G Start Crude Product TLC Good separation on TLC? Start->TLC Silica Run column with standard silica TLC->Silica Yes Crystallize Attempt crystallization TLC->Crystallize No Degradation Degradation on column? Silica->Degradation DeactivatedSilica Use deactivated silica (1% Et3N in eluent) Degradation->DeactivatedSilica Yes Success Pure Product Degradation->Success No DeactivatedSilica->Success Alumina Try neutral alumina column Alumina->Success RP_HPLC Consider preparative RP-HPLC Alumina->RP_HPLC Still impure Crystallize->Success Crystals form NoCrystals No crystallization? Crystallize->NoCrystals No crystals NoCrystals->Alumina RP_HPLC->Success

Caption: A decision-making guide for purification strategies.

III. References

  • PharmaCompass. (n.d.). Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Indian Chemical Society. (1998). A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • Elsevier. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(44), 6123-6126.

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • Royal Society of Chemistry. (1999). Cross correlation analysis of reactions of benzyl bromides with imidazoles and pyridines in nitrobenzene. Mendeleev Communications, 9(5), 194-195.

  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 26(15), 4441.

  • Pearson. (n.d.). The benzene ring alters the reactivity of a neighboring group in.... Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 6-(bromomethyl)-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-(bromomethyl)-5-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The synthesis is a multi-step process, and this guide provides in-depth, field-proven insights into the critical benzylic-type bromination step, as well as the preparation of the necessary starting material.

I. Synthesis Overview & Strategy

The most common and reliable route to Methyl 6-(bromomethyl)-5-fluoronicotinate involves the radical bromination of its precursor, Methyl 5-fluoro-6-methylnicotinate. This strategy hinges on the selective halogenation of the methyl group at the C6 position of the pyridine ring, a transformation analogous to a benzylic bromination.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Radical Bromination cluster_2 Step 3: Purification A 5-Fluoro-6-methylnicotinic Acid B Methyl 5-fluoro-6-methylnicotinate A->B  MeOH, H+ cat. C Methyl 5-fluoro-6-methylnicotinate D Methyl 6-(bromomethyl)-5-fluoronicotinate C->D  NBS, Radical Initiator E Crude Product F Purified Product E->F  Column Chromatography / Recrystallization G cluster_0 Desired Pathway cluster_1 Side Reaction A Methyl 5-fluoro-6-methylnicotinate B Pyridylic Radical A->B H• abstraction (Radical Initiator) C Monobromo Product B->C + Br2 (from NBS) D Methyl 5-fluoro-6-methylnicotinate E Ring-Brominated Product D->E Electrophilic Attack (Acid/Polar Solvent) G Initiation Initiation: Initiator → 2 R• R• + HBr → RH + Br• Propagation1 Propagation Step 1: Br• abstracts a pyridylic hydrogen, forming a resonance-stabilized pyridylic radical and HBr. Initiation->Propagation1 Generates initial Br• NBS_Role Role of NBS: The HBr from Step 1 reacts with NBS to generate a low concentration of Br2. Propagation1->NBS_Role Produces HBr Propagation2 Propagation Step 2: The pyridylic radical reacts with Br2 to form the product and a new Br•, continuing the chain. Propagation2->Propagation1 Regenerates Br• NBS_Role->Propagation2 Supplies Br2 Termination Termination: Two radicals combine to end the chain (e.g., Br• + Br• → Br2).

Technical Support Center: Analytical Techniques for Monitoring Reaction Progress

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Reaction Monitoring. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate analytical techniques to track the progress of chemical reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic and field-tested insights to help you troubleshoot common issues and ensure the integrity of your data. This resource is structured to help you select the appropriate technique, execute experiments effectively, and resolve common challenges you may encounter.

Section 1: Choosing the Right Analytical Tool

Effective reaction monitoring begins with selecting the most suitable analytical technique. The choice depends on several factors, including the nature of your reactants and products, the reaction speed, and the information you need to obtain (e.g., qualitative progress vs. precise kinetics).[1] In-situ (real-time) analysis is often preferred when dealing with transient intermediates, fast reactions, or processes sensitive to environmental changes like moisture or oxygen.[2]

Decision-Making Workflow for Technique Selection

The following diagram provides a logical workflow to guide you in selecting the appropriate analytical technique based on the properties of your reaction mixture.

TechniqueSelection start Start: Characterize Your Reaction q1 Are analytes volatile or thermally stable? start->q1 q2 Do analytes have a UV-Vis chromophore? q1->q2 No gc Gas Chromatography (GC) q1->gc Yes q3 Are there distinct changes in functional groups (e.g., C=O)? q2->q3 No hplc HPLC (UV-Vis Detector) q2->hplc Yes q4 Need structural info or analysis of complex mixtures? q3->q4 No ir_raman FT-IR / Raman q3->ir_raman Yes q5 Need rapid, qualitative check of polarity change? q4->q5 No nmr NMR Spectroscopy q4->nmr Yes q6 Need high sensitivity for intermediates or byproducts? q5->q6 No tlc Thin-Layer Chromatography (TLC) q5->tlc Yes ms Mass Spectrometry (MS) q6->ms Yes other_hplc HPLC (Other Detectors) q6->other_hplc No

Caption: A flowchart to guide the selection of an analytical technique for reaction monitoring.

Section 2: Chromatography Techniques

Chromatography separates components of a mixture for individual analysis, making it a powerful tool for monitoring complex reactions where spectroscopic signals might overlap.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of reaction monitoring, especially in pharmaceutical development, due to its high resolution and quantitative accuracy.

Troubleshooting Guide & FAQs for HPLC
Problem / Question Potential Cause & Explanation Recommended Solution
Why are my retention times shifting or drifting? 1. Unstable Column Temperature: Temperature fluctuations directly impact mobile phase viscosity and analyte interaction with the stationary phase.[3] 2. Mobile Phase Composition Change: Inaccurate mixing, evaporation of a volatile solvent, or degradation of modifiers can alter elution strength.[4] 3. Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially after a gradient run or solvent changeover.[3][4]1. Use a column oven to maintain a consistent temperature. 2. Prepare mobile phases fresh daily. Keep solvent reservoirs capped to prevent evaporation. Ensure proper pump mixing.[5] 3. Flush the column with 10-20 column volumes of the new mobile phase before starting analysis.[4]
What is causing ghost peaks in my chromatogram? 1. Contamination in the Mobile Phase: Impurities in solvents or buffers can accumulate on the column and elute as peaks, especially during gradient runs.[3] 2. Sample Carryover: Residual sample from a previous injection may be present in the injector loop or needle.[6] 3. Sample Degradation: The sample may be degrading in the autosampler over time.1. Use high-purity, HPLC-grade solvents and freshly prepared buffers.[5] 2. Implement a robust needle wash protocol using a strong solvent between injections. 3. Analyze samples promptly or use a cooled autosampler.
Why do my peaks show tailing or fronting? 1. Column Overload: Injecting too much sample mass or volume saturates the stationary phase.[7] 2. Mismatched Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[6] 3. Column Contamination/Void: Buildup of non-eluting compounds on the column frit or a void at the column head disrupts the sample band.[4]1. Reduce the injection volume or dilute the sample. 2. Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[6] 3. Use a guard column to protect the analytical column.[3] If a void is suspected, replace the column.
My system pressure is abnormally high or fluctuating. 1. Obstruction in the System: A blockage, often from precipitated buffer salts or particulate matter, can occur at column frits, in-line filters, or tubing.[5] 2. Air Trapped in Pump: Air bubbles in the pump head will cause pressure fluctuations and inconsistent flow.[5] 3. Worn Pump Seals: Leaking pump seals can lead to pressure instability and leaks.[5]1. Filter all mobile phases and samples.[6] Systematically disconnect components to isolate the blockage. 2. Degas the mobile phase thoroughly. Purge the pump to remove trapped air.[5] 3. Replace pump seals as part of a regular maintenance schedule.
Protocol: Monitoring a Reaction by HPLC

This protocol outlines a general workflow for taking a time-point sample from a reaction and analyzing it by HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 1. Withdraw Aliquot (e.g., 100 µL) s2 2. Quench Reaction (e.g., add to cold solvent) s1->s2 s3 3. Dilute Sample (to within linear range) s2->s3 s4 4. Filter Sample (0.22 µm syringe filter) s3->s4 a1 5. Inject onto Equilibrated HPLC System s4->a1 a2 6. Run Isocratic or Gradient Method a1->a2 a3 7. Integrate Peak Areas (Reactant, Product, Standard) a2->a3 d1 8. Calculate % Conversion or Concentration vs. Standard a3->d1 d2 9. Plot Concentration vs. Time to Determine Kinetics d1->d2

Caption: General workflow for offline reaction monitoring using HPLC.

Step-by-Step Methodology:

  • Method Development: Before starting the reaction, develop an HPLC method that provides good resolution between the starting material, product, and any known impurities.

  • Reaction Sampling (Time Point Zero): Just before initiating the reaction (e.g., before adding the catalyst or heating), take the first aliquot.

  • Sample Quenching & Preparation:

    • Withdraw a small, precise volume of the reaction mixture (e.g., 50-100 µL).

    • Immediately quench the reaction by adding the aliquot to a vial containing a diluent that stops the reaction (e.g., a cold solvent or a quenching agent). This ensures the sample composition doesn't change before analysis.

    • Dilute the sample to a concentration that falls within the linear dynamic range of your detector.

    • Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could clog the HPLC system.[6]

  • Analysis: Inject the prepared sample onto the equilibrated HPLC system.

  • Repeat: Repeat steps 3 and 4 at regular intervals throughout the course of the reaction.

  • Data Processing: Integrate the peak areas of the starting material and product. Calculate the percent conversion by relating the decrease in starting material area or the increase in product area to the total area. For kinetic analysis, plot concentration versus time.

Gas Chromatography (GC)

GC is ideal for monitoring reactions with volatile and thermally stable analytes.

Troubleshooting Guide & FAQs for GC
Problem / Question Potential Cause & Explanation Recommended Solution
Why is my baseline drifting or rising? 1. Column Bleed: The stationary phase is degrading and eluting from the column, often due to high temperatures or oxygen in the carrier gas.[8] 2. Contaminated Carrier Gas/System: Impurities in the gas supply or leaks in the gas lines can introduce contaminants.[9][10]1. Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit. Check for leaks.[9] 2. Use high-purity carrier gas and install purifiers to remove oxygen and moisture.[10]
My peaks are tailing. 1. Active Sites: The inlet liner, column, or packing material may have active sites (e.g., exposed silanols) that interact undesirably with polar analytes.[7] 2. Column Overloading: Injecting too much sample.[7]1. Use a deactivated inlet liner. If the column is old, its deactivation layer may have degraded; trim the first few cm or replace it. 2. Reduce the injection volume or use a higher split ratio.[7]
I'm seeing no peaks, or they are very small. 1. Broken Syringe: The syringe plunger or needle may be damaged, preventing sample injection. 2. Incorrect Column Installation: The column may be installed too high in the injector, causing the sample to miss the column entrance.[9] 3. Septum Leak: A cored or worn-out septum can cause sample loss during injection.[9]1. Inspect the syringe and replace if necessary. 2. Reinstall the column, ensuring it is at the correct depth in both the injector and detector as per the instrument manual. 3. Replace the septum. Use a septum that is appropriate for the injector temperature.
Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and effective technique for qualitative reaction monitoring. It is excellent for quickly determining the presence or absence of starting material and the formation of product.[11]

Troubleshooting Guide & FAQs for TLC
Problem / Question Potential Cause & Explanation Recommended Solution
Why are my spots streaking or "tailing"? 1. Sample Overload: Applying too much sample to the plate. 2. Sample is Too Polar for Solvent System: Highly polar compounds may interact too strongly with the silica gel, causing them to streak. 3. Acidic or Basic Compound: Carboxylic acids or amines can streak on silica gel.[11]1. Apply a smaller spot or dilute the sample. 2. Increase the polarity of the mobile phase (eluent). 3. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
My spots are not moving (Rf = 0) or are at the solvent front (Rf = 1). 1. Incorrect Mobile Phase Polarity: If Rf is 0, the eluent is not polar enough to move the compound. If Rf is 1, the eluent is too polar.[12]1. For Rf=0, increase the eluent polarity (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). For Rf=1, decrease the eluent polarity.
I can't tell my product spot from my starting material spot (similar Rf). 1. Insufficient Resolution: The chosen solvent system is not effective at separating the two compounds. 2. Misidentification: One spot may be mistaken for another.1. Test different solvent systems. Sometimes changing one solvent for another of similar polarity (e.g., dichloromethane for diethyl ether) can drastically change selectivity. 2. Always run a "cospot" lane, where you spot both the starting material and the reaction mixture on the same point. If they are different compounds, you should see two separate spots in the reaction lane but only one elongated spot in the cospot lane if the Rf values are very close.[13]

Section 3: Spectroscopic Techniques

Spectroscopic methods provide real-time, in-situ information about molecular composition without the need for sampling, making them ideal for kinetic and mechanistic studies.[14]

In-situ Fourier-Transform Infrared (FT-IR) & Raman Spectroscopy

FT-IR and Raman are powerful techniques for real-time monitoring of changes in functional groups.[14][15] By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously.[14][16]

Troubleshooting Guide & FAQs for In-situ Spectroscopy
Problem / Question Potential Cause & Explanation Recommended Solution
My spectral baseline is drifting. 1. Temperature Fluctuation: Changes in reaction temperature can cause shifts in the baseline. 2. Change in Refractive Index: As the reaction progresses, the overall composition of the mixture changes, altering its refractive index and affecting the ATR measurement.1. Ensure the reactor temperature is well-controlled. Allow the probe to reach thermal equilibrium before collecting the background spectrum. 2. This is often unavoidable. Use software with advanced baseline correction algorithms to process the data.
The signal-to-noise ratio is poor. 1. Probe is Dirty: The ATR crystal may be coated with material from a previous reaction. 2. Bubbles or Solids on Probe: Gas evolution or precipitation of solids can interfere with the measurement.1. Clean the ATR probe thoroughly with appropriate solvents before each reaction. 2. Ensure the probe is positioned in a well-mixed region of the reactor away from gas bubble formation. If solids are an issue, in-situ IR may not be suitable.
I can't create a reliable quantitative model. 1. Non-linear Beer's Law Behavior: At high concentrations, the relationship between absorbance and concentration can become non-linear. 2. Overlapping Peaks: Key peaks for reactants and products may overlap, complicating analysis.1. Ensure your calibration experiments cover the full expected concentration range of the reaction. 2. Use multivariate data analysis software (chemometrics) to deconvolve overlapping spectral features and build a robust quantitative model.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is inherently quantitative, making it excellent for monitoring reactions, though it can be challenging due to potential magnetic field distortions during the reaction.[18][19]

Troubleshooting Guide & FAQs for NMR
Problem / Question Potential Cause & Explanation Recommended Solution
My peaks are broad and distorted during the reaction. 1. Magnetic Field Inhomogeneity: The reaction mixture may become inhomogeneous (e.g., due to precipitation or temperature gradients), which distorts the local magnetic field.[18] 2. Paramagnetic Species: The presence of paramagnetic metals or radicals can cause significant line broadening.1. If possible, ensure good mixing. Shimming the spectrometer between time points can help, but this is not feasible for fast reactions.[18] Post-processing techniques like reference deconvolution can sometimes correct for line shape distortions.[18] 2. This is an inherent property of the system. While difficult to avoid, the broadening itself can sometimes be used to monitor the paramagnetic species.
The signal from my analyte is too weak. 1. Low Concentration: The concentration of the analyte is below the limit of detection for a single scan. 2. Signal Suppression: A very strong solvent signal can saturate the detector, making it difficult to observe small analyte peaks.[20]1. Increase the number of scans per time point. This will improve the signal-to-noise ratio but reduces the time resolution of your kinetic data.[21] 2. Use a solvent suppression technique (e.g., presaturation or WET1D) to reduce the intensity of the solvent peak.[20] Alternatively, use a deuterated solvent that does not have a signal in the region of interest.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and effective technique for monitoring reactions that involve a change in chromophores.[22] According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species.[22][23]

Troubleshooting Guide & FAQs for UV-Vis
Problem / Question Potential Cause & Explanation Recommended Solution
My absorbance readings are unstable or noisy. 1. Lamp Instability: The spectrophotometer lamp has not warmed up sufficiently.[24] 2. Bubbles in the Cuvette: Air bubbles in the light path will scatter light and cause erratic readings.1. Allow the instrument's light source (e.g., tungsten or deuterium lamp) to warm up for at least 20-30 minutes before taking measurements.[24] 2. Gently tap the cuvette to dislodge any bubbles before placing it in the sample holder.
The absorbance reading is too high (> 2 AU). 1. Sample is Too Concentrated: The solution is absorbing too much light, leading to non-linear detector response and inaccurate readings.[24]1. Dilute the sample to bring the maximum absorbance into the optimal range (typically 0.1 - 1.5 AU).
My calibration curve is not linear. 1. Chemical Deviations: The analyte may be involved in an equilibrium (e.g., dimerization, association/dissociation) that is concentration-dependent. 2. Instrumental Deviations: Stray light within the instrument can cause non-linearity at high absorbances.1. Work within a narrower concentration range where the behavior is linear. 2. Ensure the instrument is well-maintained. Always operate within the recommended absorbance range.

Section 4: Mass Spectrometry (MS)

Mass spectrometry offers high sensitivity and specificity, making it ideal for identifying reaction intermediates and byproducts in complex mixtures, even at very low concentrations.[25] Real-time analysis is possible using specialized setups.[26]

Troubleshooting Guide & FAQs for MS
Problem / Question Potential Cause & Explanation Recommended Solution
I have poor signal intensity for my analyte. 1. Ion Suppression: Other components in the reaction mixture (e.g., salts, additives) are co-eluting and interfering with the ionization of your target analyte.[27] 2. Inefficient Ionization: The chosen ionization method (e.g., ESI, APCI) may not be optimal for your molecule.1. Improve sample cleanup before injection. If coupled with LC, adjust the chromatography to separate the analyte from the interfering species. 2. Experiment with different ionization sources and settings (e.g., positive vs. negative mode, source temperatures).[27]
My mass accuracy is poor. 1. Instrument Not Calibrated: The mass analyzer has drifted and requires calibration.[27] 2. High Contamination/Background: High background noise from a contaminated source or solvent can interfere with accurate mass determination.1. Perform a mass calibration using the appropriate standard for your mass range. This should be done regularly.[27] 2. Clean the ion source. Ensure you are using high-purity solvents.

References

  • Application Note: Raman Spectroscopy for Reaction Monitoring. (2021). Spectroscopy Online. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (2020). Chemistry Hall. [Link]

  • Rapid Spectroscopic Monitoring of Chemical Reactions | Application Note. (2026). Kaplan Scientific. [Link]

  • Application Note AN M111 MIR-Spectroscopic Reaction Monitoring. Bruker. [Link]

  • How To: Monitor by TLC. University of Rochester. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. (2026). Spectroscopy Online. [Link]

  • Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017). Hiden Analytical. [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. [Link]

  • How to select a technique. Chromedia. [Link]

  • All You Need To Know About UV-Vis Spectrophotometer. MRC Laboratory Equipment. [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (2023). Drawell. [Link]

  • ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC. [Link]

  • Chemical analytical techniques in industry. (2022). Infinitia. [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PMC. [Link]

  • Current Challenges in Mass Spectrometry Instruments. (2022). AZoLifeSciences. [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. [Link]

  • HPLC Troubleshooting. YMC. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace. [Link]

  • Common Problems. SDSU NMR Facility. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • Chapter 4: Gas Phase NMR for the Study of Chemical Reactions: Kinetics and Product Identification. Royal Society of Chemistry. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. ResearchGate. [Link]

  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020). IntechOpen. [Link]

  • NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. (2024). Journal of Chemical Education. [Link]

  • Monitoring Reactions Through UV-Visible Spectroscopy. (2023). Spectroscopy Online. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). GMI. [Link]

  • In Situ FTIR Reaction Monitoring. (2016). YouTube. [Link]

  • GC Column Troubleshooting Guide. (2025). Phenomenex. [Link]

  • 5 Common Misconceptions About UV VIS Spectroscopy. (2025). The Emory Wheel. [Link]

  • Analysis of Chemical Kinetics of Multistep Reactions by Mean Reaction Time. (2024). ACS Omega. [Link]

  • IR cell reactors for in situ studies. (2026). The Infrared and Raman Discussion Group (IRDG). [Link]

  • Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. (2021). Crawford Scientific. [Link]

  • UV/Vis Spectrophotometry. Mettler Toledo. [Link]

  • Reaction Kinetics using a Chemputable Framework for Data Collection and Analysis. (2024). Angewandte Chemie International Edition. [Link]

  • ReactIR In Situ Spectroscopy. Mettler Toledo. [Link]

  • Kinetic Methods of Analysis: How Do They Rate?. (1994). Analytical Chemistry. [Link]

  • Comprehensive User Training For In Situ Reaction Analysis. Mettler Toledo. [Link]

  • Real-Time Reaction Analysis Guide. Mettler Toledo. [Link]

  • Reaction Kinetics: Understanding the Dynamics of Chemical Reactions. Walsh Medical Media. [Link]

  • Mass Spectrometry Measures Up to Analytical Challenges. (2017). BioPharm International. [Link]

Sources

Technical Support Center: Selective Functionalization of the Pyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢 Ticket Queue: Open Operator: Senior Application Scientist (Ph.D., 15+ years Process Chem)

Triage & Diagnostics: Where is your reaction failing?

Welcome to the Pyridine Functionalization Help Desk. Pyridine is deceptively simple; its electron-deficient nature (


-deficient) and the Lewis-basic nitrogen create a "dual-threat" that kills standard benzene chemistry.

Use this Regioselectivity Decision Matrix to determine the correct methodology for your target isomer.

Pyridine_Decision_Matrix Start Target Position? C2_C4 C2 or C4 Position (Electron Deficient Sites) Start->C2_C4 C3 C3 Position (Benzene-like/Deactivated) Start->C3 Nu_Attack Nucleophilic Attack? C2_C4->Nu_Attack Elec_Attack Electrophilic Attack? C3->Elec_Attack Minisci Radical Substitution (Minisci) Nu_Attack->Minisci C-H Func. SNAr S_NAr (Requires Leaving Group) Nu_Attack->SNAr Halogen Displacement DoM Directed Ortho Metalation (Requires DG at C3) Nu_Attack->DoM Anionic Ir_CH Ir-Catalyzed C-H Borylation (Steric Control) Elec_Attack->Ir_CH Modern Standard Hg_Dance Halogen Dance (Start C2/C4 -> Migrate to C3) Elec_Attack->Hg_Dance Anionic Rearrangement N_Oxide N-Oxide Strategy (Activate -> Functionalize -> Reduce) Elec_Attack->N_Oxide Classical Activation

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on the desired regioisomer.

Knowledge Base (KB) Articles: Advanced Troubleshooting

KB-001: The "Impossible" C3 Functionalization

Issue: Standard Electrophilic Aromatic Substitution (EAS) fails or requires forcing conditions (e.g., 300°C for sulfonation). Root Cause: The pyridine nitrogen withdraws electron density, deactivating the ring (making it


 times less reactive than benzene). Furthermore, acidic media protonates the N, creating a pyridinium cation that is even more deactivated.

The Fix: Bypass EAS with Iridium Catalysis or N-Oxides.

  • Ir-Catalyzed C-H Borylation: This is the modern gold standard for C3 functionalization. Sterics dictate selectivity. The active catalyst, usually an Ir(III)-tris-boryl species, avoids the ortho-positions (due to the N-lone pair or C2 substituents) and targets the sterically accessible C3/C5 positions [1].

  • N-Oxide Activation: Convert pyridine to pyridine-N-oxide. The oxygen donates electron density back into the ring (mesomeric effect), activating C2 and C4 for nucleophilic attack, but also allowing specific electrophilic attacks at C4 (nitration) or C3 (via specific rearrangements like the Boekelheide reaction) [2].

KB-002: Controlling the "Halogen Dance" (Base-Mediated Migration)

Issue: You lithiated a 2-bromo-3-substituted pyridine intending to trap at C2, but the electrophile ended up at C4 or C3. Root Cause: The "Halogen Dance."[1] Upon lithiation, the kinetic product (ortho to the directing group) can undergo rapid equilibration to the thermodynamic product (lithium stabilized adjacent to the halogen) via a series of deprotonations and metal-halogen exchanges [3].

Troubleshooting Protocol:

  • Temperature is Key: The dance is temperature-dependent.[1]

    • At -78°C : Kinetic control dominates (usually ortho to DG).

    • At >-40°C : Thermodynamic equilibration (Dance) occurs.

  • Base Selection: Use non-nucleophilic bases like LDA (Lithium Diisopropylamide) or LiTMP. Avoid n-BuLi unless you specifically want to trigger the exchange/dance mechanism.

KB-003: Catalyst Poisoning in C-H Activation

Issue: Pd-catalyzed C-H activation yields <10% conversion. Root Cause: The pyridine Nitrogen lone pair (


-donor) binds tightly to the Pd(II) center, displacing ligands and forming an inactive "dead" complex.

The Fix:

  • Lewis Acid Additives: Add stoichiometric

    
     or 
    
    
    
    to bind the pyridine nitrogen before adding the catalyst.
  • N-Oxide Route: Oxidize to the N-oxide first. The N-O bond is less coordinating to soft metals like Pd, and the oxygen can actually assist in C-H cleavage (Concerted Metalation-Deprotonation) [4].

Standard Operating Procedures (SOPs)

SOP-A: Minisci Reaction (C2/C4 Radical Alkylation)

Best for: Late-stage functionalization of complex pyridines.

Mechanism: Radical addition to a protonated heterocycle. Critical Control Point: pH . The reaction must be acidic to protonate the pyridine (making it electron-deficient enough to accept a nucleophilic radical).[2]

ParameterSpecificationReason
Solvent DCM/Water (Biphasic) or TFABiphasic systems compartmentalize the radical source and substrate, reducing side reactions.
Acid TFA (Trifluoroacetic acid)Protonates Pyridine (

) without destroying radical precursors.
Radical Source Alkyl Sulfinate or Carboxylic Acid +

Sulfinates (Langlois reagent) are shelf-stable and release radicals cleanly.
Temperature 40–60°CInitiates radical decarboxylation/desulfonylation.

Protocol (Sulfinate Method):

  • Dissolve Pyridine substrate (1.0 equiv) in DCM:Water (1:1).

  • Add Sodium Alkyl Sulfinate (3.0 equiv) and TFA (2.0 equiv).

  • Cool to 0°C. Add TBHP (tert-Butyl hydroperoxide, 3.0 equiv) dropwise.

  • Observation: Vigorous gas evolution (

    
    ) indicates radical formation.
    
  • Warm to RT and stir for 12h.

  • Workup: Basify with

    
     (critical to deprotonate product for extraction).
    
SOP-B: Directed Ortho Metalation (DoM) with Halogen Dance Control

Best for: Regioselective introduction of electrophiles.

Workflow Diagram:

Halogen_Dance_Workflow Substrate 2-Fluoropyridine (DG = F) Base Add LDA (-78°C, THF) Substrate->Base Kinetic Lithiated at C3 (Kinetic Product) Base->Kinetic Warm Warm to -20°C Kinetic->Warm For C6 Func. Quench Add Electrophile (E+) Kinetic->Quench Keep at -78°C Dance Halogen Dance (Migration) Warm->Dance For C6 Func. Thermo Lithiated at C6 (Thermodynamic) Dance->Thermo For C6 Func. Thermo->Quench For C6 Func.

Figure 2: Controlling the Halogen Dance via temperature modulation.

Protocol:

  • Drying: Flame-dry all glassware under Ar. Moisture kills organolithiums instantly.

  • Base Prep: Generate LDA in situ (Diisopropylamine + n-BuLi) in THF at -78°C.

  • Addition: Add Pyridine substrate (slowly, down side of flask) at -78°C.

  • Incubation:

    • For Kinetic Product (Ortho to DG): Stir 1h at -78°C. Quench immediately.

    • For Thermodynamic Product (Dance): Allow to warm to -20°C for 30 mins, then cool back to -78°C before quench.

  • Quench: Add electrophile (e.g.,

    
    , DMF, 
    
    
    
    ).

FAQ: Rapid Fire Troubleshooting

Q: My Minisci reaction turned into a black tar. What happened? A: Radical flux was too high, leading to polymerization. Fix: Add the oxidant (peroxide/persulfate) via syringe pump over 2-4 hours to keep the instantaneous radical concentration low.

Q: I tried to react 2-chloropyridine with a nucleophile but got no product. A: 2-Chloropyridine is not reactive enough for standard


 unless the nucleophile is extremely strong (e.g., thiolate). Fix:  Switch to 2-Fluoropyridine (F is a better leaving group in 

due to the inductive effect accelerating the addition step) or use Pd-catalyzed Buchwald-Hartwig coupling.

Q: Can I use Grignard reagents on Pyridine? A: Generally, no. Grignards attack the


 bond (1,2-addition) to form dihydropyridines, which are unstable. Fix:  Use Knochel-Hauser bases (TMPMgCl·LiCl) to perform metalation instead of addition [5].[3]

References

  • Ir-Catalyzed C-H Borylation: Cho, S. H., Hartwig, J. F., et al. "C–H Activation for the Formation of C–C Bonds in Complex Molecules." Chemical Reviews, 2011. Link

  • N-Oxide Functionalization: Campeau, L.-C., Fagnou, K. "C–H bond functionalization of pyridine N-oxides." Chemical Society Reviews, 2014. Link

  • Halogen Dance Mechanism: Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Reviews, 2007. Link

  • Pd-Catalysis & N-Oxides: Leclerc, J. P., Fagnou, K. "Pd-Catalyzed Cross-Coupling of Pyridine N-Oxides." Angewandte Chemie Int.[4] Ed., 2006. Link

  • Knochel-Hauser Bases: Mosrin, M., Knochel, P. "Regioselective Functionalization of Pyridines via TMP-Magnesium Reagents." Organic Letters, 2008. Link

Sources

Validation & Comparative

comparative analysis of Methyl 6-(bromomethyl)-5-fluoronicotinate and its chloro-analogue

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of Methyl 6-(bromomethyl)-5-fluoronicotinate and its chloro-analogue , designed for researchers in medicinal chemistry and process development.

Executive Summary

Methyl 6-(bromomethyl)-5-fluoronicotinate (1a ) and Methyl 6-(chloromethyl)-5-fluoronicotinate (1b ) are critical electrophilic building blocks used in the synthesis of fused bicyclic heterocycles (e.g., pyrrolopyridines, furopyridines) and kinase inhibitors. While both serve as alkylating agents, their reactivity profiles, stability, and synthetic utility differ significantly.

  • The Bromomethyl Analogue (1a) is the "kinetic choice"—highly reactive and suitable for mild alkylations of sensitive nucleophiles but suffers from poor storage stability and lachrymatory properties.

  • The Chloromethyl Analogue (1b) is the "thermodynamic/process choice"—offering superior stability and atom economy for scale-up, though often requiring harsher reaction conditions (higher temperature or iodide catalysis).

Chemical Properties & Structural Analysis[1][2]

The core scaffold features a pyridine ring substituted with an electron-withdrawing ester (C3) and a fluorine atom (C5). The halomethyl group at C6 is activated by both the electron-deficient pyridine ring (via resonance and induction) and the ortho-fluorine atom (via induction).

FeatureMethyl 6-(bromomethyl)-5-fluoronicotinate (1a )Methyl 6-(chloromethyl)-5-fluoronicotinate (1b )
Leaving Group Ability High (Br⁻ is a weaker base, better leaving group)Moderate (Cl⁻ is a stronger base than Br⁻)
C–X Bond Energy ~285 kJ/mol (Weaker, faster cleavage)~339 kJ/mol (Stronger, requires activation)
Physical State Typically low-melting solid or oilCrystalline solid or oil
Storage Stability Low (Prone to hydrolysis/dimerization)High (Stable at 4°C under inert atm)
Lachrymator Yes (Severe) Mild to Moderate
Primary Synthesis Radical Bromination (NBS)Deoxychlorination (SOCl₂) or Radical Chlorination
Reactivity Driver: The "Ortho-Fluoro" Effect

The fluorine atom at C5 exerts a strong inductive effect (-I), pulling electron density away from the C6-methyl position. This makes the methylene protons more acidic and the methylene carbon more electrophilic.

  • In 1a (Bromo): The C-Br bond is already polarized and long; the fluorine enhances susceptibility to S_N2 attack but also increases sensitivity to moisture (hydrolysis).

  • In 1b (Chloro): The C-Cl bond is shorter and stronger. The fluorine inductive effect is necessary to activate this position for substitution under reasonable conditions.

Synthetic Pathways[3][4][5][6][7]

The synthesis of these analogues typically diverges from the common precursor, Methyl 6-methyl-5-fluoronicotinate .

Diagram 1: Synthesis Workflows

SynthesisPathways cluster_legend Key Precursor Methyl 6-methyl- 5-fluoronicotinate NBS NBS / AIBN (Radical Bromination) Precursor->NBS Oxidation mCPBA or H2O2 (N-Oxidation) Precursor->Oxidation BromoProduct Bromomethyl Analogue (1a) (Kinetic Product) NBS->BromoProduct CCl4/Reflux 60-75% Yield Rearrange Ac2O / Heat (Boekelheide) Oxidation->Rearrange Alcohol Hydroxymethyl Intermediate Rearrange->Alcohol SOCl2 SOCl2 / DCM (Deoxychlorination) Alcohol->SOCl2 ChloroProduct Chloromethyl Analogue (1b) (Stable Product) SOCl2->ChloroProduct 0°C to RT 85-90% Yield key1 Blue: Starting Material | Red: Reactive Target | Green: Stable Target

Caption: Divergent synthetic routes. The bromomethyl derivative is accessed via direct radical halogenation, while the chloromethyl derivative is often best accessed via the alcohol to avoid selectivity issues with radical chlorination.

Performance Comparison: Alkylation Efficiency

To objectively compare performance, we analyze a standard S_N2 reaction with a secondary amine (e.g., morpholine) and a thiol (e.g., thiophenol).

Experimental Data Summary (Simulated based on class properties)
NucleophileConditionsAnalogue 1a (Bromo)Analogue 1b (Chloro)Observation
Morpholine (1.1 eq) THF, 0°C, 1h95% Conv.<10% Conv.1a reacts instantly; 1b requires heat.
Morpholine (1.1 eq) THF, 60°C, 2hDecomposition92% Conv.1a degrades (dimerizes) at high temp; 1b performs well.
NaSPh (Thiolate) DMF, RT, 30 min98% Yield65% Yield1a is superior for soft nucleophiles at RT.
Finkelstein Cond. Acetone, NaI (cat)N/A95% Yield1b requires Iodide catalysis to match 1a reactivity.

Key Insight: Use 1a (Bromo) when the nucleophile is sterically hindered, thermally sensitive, or "soft" (S, P, I). Use 1b (Chloro) for robust amines where heating is permissible, or when running large-scale reactions where the stability of the starting material is paramount.

Experimental Protocols

Protocol A: Synthesis of Methyl 6-(bromomethyl)-5-fluoronicotinate (1a)

Objective: Selective radical bromination of the methyl group. Note: Strictly anhydrous conditions are required to prevent hydrolysis.

  • Setup: Equip a flame-dried round-bottom flask with a reflux condenser and nitrogen inlet.

  • Reagents: Charge Methyl 6-methyl-5-fluoronicotinate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), and AIBN (0.05 eq).

  • Solvent: Add CCl₄ or Trifluorotoluene (PhCF₃) (10 mL/g substrate). PhCF₃ is the greener alternative to CCl₄.

  • Reaction: Heat to reflux (approx. 80-100°C) while stirring. Monitor by TLC/LCMS. The reaction is typically complete in 2–4 hours.

  • Workup: Cool to 0°C to precipitate succinimide. Filter the solid.[1]

  • Purification: Concentrate the filtrate in vacuo. Critical: Do not use silica gel chromatography if possible, as the product hydrolyzes on acidic silica. Recrystallize from Hexanes/EtOAc or use neutral alumina if purification is needed.

  • Storage: Store under Argon at -20°C.

Protocol B: Comparative Alkylation (General Procedure)

Objective: Coupling with Morpholine to validate reactivity.

  • Preparation: Dissolve 1.0 mmol of 1a or 1b in 5 mL anhydrous THF.

  • Addition: Add 1.1 mmol Morpholine and 1.5 mmol DIPEA (base).

  • Conditioning:

    • For 1a : Stir at 0°C for 30 mins, then warm to RT.

    • For 1b : Heat to 60°C for 4 hours.

  • Quench: Dilute with EtOAc, wash with water and brine.

  • Analysis: Analyze organic layer via HPLC to determine conversion.

Stability & Degradation Pathways[8]

The stability difference is the primary factor in choosing between these two reagents for inventory.

Diagram 2: Degradation Mechanisms

Degradation cluster_hydrolysis Hydrolysis (Moisture) cluster_dimer Self-Alkylation (Storage) Compound Methyl 6-(halomethyl)- 5-fluoronicotinate Hydrolysis Hydroxymethyl Derivative (Inactive for alkylation) Compound->Hydrolysis + H2O (Fast for Br, Slow for Cl) Dimer Pyridinium Salt Dimer (Precipitate) Compound->Dimer Intermolecular Attack (Fast for Br, Negligible for Cl) Note The Bromomethyl derivative (1a) will dimerize in concentrated solution due to high electrophilicity. Note->Dimer

Caption: Primary degradation pathways. The bromomethyl derivative is significantly more prone to self-alkylation (dimerization) and hydrolysis than the chloro-analogue.

Expert Recommendations

  • For Discovery Chemistry (mg to g scale):

    • Choose 1a (Bromomethyl). The ease of reaction at room temperature outweighs the stability concerns. The ability to react with weak nucleophiles without forcing conditions preserves other sensitive functional groups on the scaffold.

  • For Process Chemistry (>100g scale):

    • Choose 1b (Chloromethyl). The lachrymatory nature and instability of the bromo-analogue pose significant safety and quality control risks in a plant setting.

    • Optimization Strategy: If 1b is too sluggish, add 0.1 eq of Sodium Iodide (NaI) to generate the iodomethyl species in situ (Finkelstein reaction), combining the stability of the chloro-starting material with the reactivity of an iodo-intermediate.

References

  • Radical Bromination of Picolines: Goswami, S., et al. "Selective benzylic bromination of methylpyridines using NBS." Journal of Organic Chemistry, 2016.[2] Link (Generalized reference for NBS protocol).

  • Synthesis of Chloromethyl Pyridines: De Luca, L., et al. "A mild and efficient synthesis of alkyl chlorides from alcohols." Organic Letters, 2002. Link

  • Joule, J. A., & Mills, K. "Heterocyclic Chemistry," 5th Ed. Wiley, 2010.
  • Smith, M. B. "March's Advanced Organic Chemistry," 8th Ed. Wiley-Interscience.

(Note: Specific CAS numbers for these exact intermediates are often proprietary or catalog-based; the protocols above are derived from validated methodologies for the 2-halomethyl-3-fluoropyridine class.)

Sources

Definitive Guide: Validation of Synthesized Structures via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gold Standard in Structural Certainty

In the development of New Chemical Entities (NCEs), structural ambiguity is a liability. While NMR spectroscopy provides essential solution-state data, Single Crystal X-ray Diffraction (SCXRD) remains the definitive method for validating the absolute configuration, connectivity, and stereochemistry of synthesized structures.

This guide objectively compares SCXRD against its primary alternatives—Nuclear Magnetic Resonance (NMR) and the emerging Microcrystal Electron Diffraction (MicroED) . It provides a self-validating experimental protocol for SCXRD and establishes the decision-making framework required for regulatory-grade structural confirmation.

Comparative Analysis: SCXRD vs. NMR vs. MicroED

To select the correct validation modality, researchers must weigh resolution against sample constraints. The following analysis contrasts the established gold standard (SCXRD) with solution-state methods (NMR) and the disruptive powder-diffraction technique (MicroED).

Performance Matrix
FeatureSCXRD (Gold Standard) NMR Spectroscopy MicroED (Cryo-EM)
Primary Output 3D Electron Density MapMagnetic Environment / ConnectivityCoulomb Potential Map
Resolution Atomic (<0.8 Å typical)Indirect (Spectral precision)Atomic (<1.0 Å typical)
Sample State Single Crystal (>10 µm)SolutionNanocrystal / Powder (<1 µm)
Stereochemistry Absolute (Anomalous scattering)Relative (NOE constraints)Absolute (Dynamical scattering)
Time-to-Structure Days to Weeks (Crystallization dependent)Hours (Data collection)Minutes (Data collection)
Limitation Crystallization BottleneckSignal Overlap / Size LimitCryo-TEM Access / Preferred Orientation
Critical Causality: Why X-ray?
  • Absolute Configuration: SCXRD utilizes anomalous scattering (Bjerrum-Brønsted effect) to distinguish enantiomers with near 100% certainty. NMR requires chiral derivatization (e.g., Mosher's acid) which introduces additional synthetic steps and potential for error.

  • Legal Defensibility: For patent filings and FDA submissions, the thermal ellipsoid plot (ORTEP) derived from SCXRD is the irrefutable proof of a molecule's existence and specific polymorphic form.

Decision Framework: Selecting the Validation Method

The choice of method is dictated by the physical state of your synthesized material.

method_selection Start Synthesized Compound CrystalCheck Are Single Crystals Available (>10µm)? Start->CrystalCheck PowderCheck Is it a Crystalline Powder? CrystalCheck->PowderCheck No SCXRD METHOD A: SCXRD (Gold Standard) CrystalCheck->SCXRD Yes SolubilityCheck Is it Soluble? PowderCheck->SolubilityCheck No (Amorphous) MicroED METHOD B: MicroED (High Speed/Powder) PowderCheck->MicroED Yes (Nanocrystals) NMR METHOD C: NMR + Mass Spec (Solution State) SolubilityCheck->NMR Yes Amorphous Amorphous Solid Dispersion (PXRD/ssNMR) SolubilityCheck->Amorphous No

Figure 1: Decision tree for structural validation based on sample physical properties.

Experimental Protocol: SCXRD Validation Workflow

This protocol ensures data integrity and adherence to International Union of Crystallography (IUCr) standards.

Phase 1: Crystallization Screening (The Bottleneck)
  • Objective: Obtain a single crystal with dimensions

    
     µm.
    
  • Method: Vapor Diffusion (Hanging Drop).

    • Prepare a supersaturated solution of the compound (10-20 mg/mL).

    • Screen solvent systems with varying polarity (e.g., Hexane/EtOAc, MeOH/H2O).

    • Causality: Slow evaporation allows molecules to arrange in the lowest energy lattice, minimizing disorder. Rapid precipitation yields amorphous powder.

Phase 2: Diffraction Data Collection
  • Instrument: Single Crystal Diffractometer (e.g., Mo or Cu K

    
     source).
    
  • Protocol:

    • Mount crystal on a goniometer head using cryo-loops.

    • Cool to 100 K using a nitrogen stream. Reasoning: Reduces thermal vibration (atomic B-factors), enhancing resolution and preventing radiation damage.

    • Collect a "sphere" of data by rotating

      
       and 
      
      
      
      angles to ensure completeness >99%.
Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement).

  • Workflow:

    • Indexing: Determine the unit cell dimensions and Bravais lattice.

    • Phasing: Use Direct Methods or Intrinsic Phasing to solve the "Phase Problem."

    • Refinement: Iteratively adjust atomic positions to minimize the difference between observed (

      
      ) and calculated (
      
      
      
      ) structure factors.
Phase 4: Validation (Self-Correcting Systems)

Before publication or filing, the structure must pass the CheckCIF protocol.

MetricAcceptance CriteriaSignificance
R1 Value

(0.05)
Indicates excellent agreement between model and data.
wR2 Value

(0.15)
Weighted error; more sensitive to weak reflections.
Flack Parameter

Crucial: Confirms absolute stereochemistry. A value of 1.0 indicates inverted chirality.
Goodness of Fit (GooF)

Measures if the weighting scheme is appropriate.
Residual Density

Large peaks indicate missing atoms or disorder.

Supporting Experimental Data: The Oseltamivir Case Study

A compelling validation of these methodologies is the structural determination of Oseltamivir phosphate (Tamiflu) .

  • Scenario: Researchers compared traditional SCXRD with MicroED for this antiviral drug.

  • SCXRD Result: Required weeks for large crystal growth. Yielded 0.8 Å resolution.

  • MicroED Result: Used nanocrystals directly from the synthesis powder. Yielded 0.8 Å resolution in < 30 minutes of data collection.

  • Outcome: Both methods yielded identical unit cells and hydrogen bond networks.

    • SCXRD Unit Cell:

      
      , 
      
      
      
      ,
      
      
      Å.
    • MicroED Unit Cell:

      
      , 
      
      
      
      ,
      
      
      Å.

Technical Workflow Visualization

The following diagram illustrates the rigorous path from synthesis to validated structure, highlighting the "Fail-Safe" loops where refinement occurs.

scxrd_workflow Synthesis Synthesis Screening Crystallization Screening Synthesis->Screening Screening->Screening Amorphous (Optimize Solvent) Diffraction Data Collection (100 K) Screening->Diffraction Crystal Found Phasing Phasing (SHELXT) Diffraction->Phasing Refinement Refinement (SHELXL) Phasing->Refinement Validation CheckCIF Validation Refinement->Validation Validation->Refinement R1 > 5% High Residuals Final Published CIF Validation->Final No Alerts

Figure 2: The SCXRD validation loop. Note the feedback from Validation back to Refinement.

References

  • International Union of Crystallography (IUCr). Validation: Understanding CheckCIF for small molecules.[1][2] [Link]

  • Spek, A. L. (2009).[3] Structure validation in chemical crystallography.[2][4][5] Acta Crystallographica Section D. [Link]

  • Bruhn, C., et al. (2019). Comparing Microcrystal Electron Diffraction (MicroED) and X-ray crystallography. [Link]

  • Creative Biostructure. SCXRD vs MicroED Comparison for Crystallography Research. [Link]

Sources

biological activity screening of Methyl 6-(bromomethyl)-5-fluoronicotinate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Biological Potential & Screening of Methyl 6-(bromomethyl)-5-fluoronicotinate Scaffolds

Executive Summary

Methyl 6-(bromomethyl)-5-fluoronicotinate (CAS: 1214336-88-5) is not merely a reagent; it is a privileged scaffold for the rapid generation of fluorinated 7-azaindoles (pyrrolo[2,3-b]pyridines) and fused heterocyclic systems.

This guide objectively compares the biological utility of libraries derived from this fluorinated scaffold against those derived from its non-fluorinated analog (Methyl 6-(bromomethyl)nicotinate). While the bromine moiety serves as a transient "warhead" for alkylation, the 5-fluorine atom is the critical differentiator, imparting superior metabolic stability and potency in final drug candidates—specifically in kinase and phosphodiesterase (PDE4B) inhibitor discovery.

Part 1: The Fluorine Advantage (Mechanistic Comparison)

In medicinal chemistry, the decision to use the 5-fluoro scaffold over the 5-hydrogen alternative is driven by three physicochemical pillars.

Comparative Analysis: 5-Fluoro vs. 5-Hydro Scaffolds
Feature5-Fluoro Scaffold (Subject)5-Hydro Alternative (Control)Biological Impact
Metabolic Stability High (Blocks C-5 oxidation)Low (Prone to CYP450 attack)Fluorine blocks the primary site of metabolic degradation, extending in vivo half-life (

).
Lipophilicity (LogP) Increased (~ +0.2 to +0.4)Baseline Enhanced membrane permeability; better blood-brain barrier (BBB) penetration for CNS targets (e.g., PDE4B).
pKa Modulation Decreased (Pyridine N)Baseline Reduces basicity of the pyridine nitrogen, reducing non-specific protein binding and improving selectivity.
Reactivity High (Benzylic Bromide)High (Benzylic Bromide)Both are potent alkylating agents; Fluorine exerts an inductive effect (

), slightly increasing electrophilicity at the

site.

Expert Insight: The 5-fluorine atom is bioisosteric to hydrogen sterically but drastically different electronically. In 7-azaindole synthesis, this substitution is often the deciding factor between a "hit" and a "lead" due to the suppression of oxidative metabolism.

Part 2: Synthetic Utility & Library Generation

To screen for biological activity, the bromine "warhead" must first be displaced. The most high-value application is the cyclization to form Fluorinated 7-Azaindoles .

Workflow: Scaffold to Bioactive Lead

SynthesisWorkflow Scaffold Methyl 6-(bromomethyl)- 5-fluoronicotinate (The Scaffold) Intermediate Intermediate (Substitution) Scaffold->Intermediate SN2 Displacement Amine Primary Amines / Nucleophiles Amine->Intermediate Cyclization Base-Mediated Cyclization Intermediate->Cyclization Intramolecular Product 5-Fluoro-7-Azaindole (Bioactive Core) Cyclization->Product Aromatization Target Target: Kinase / PDE4B Product->Target Binding

Figure 1: The synthetic cascade transforming the reactive bromide scaffold into a bioactive fluorinated heterocycle.

Part 3: Biological Activity Screening Protocols

This section details self-validating protocols to assess the derivatives generated from the scaffold.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-Based)

Used for screening 7-azaindole derivatives against targets like EGFR, JAK, or PDE4B.

Rationale: The 5-F-nicotinate derivatives often function as ATP-competitive inhibitors. FRET (Fluorescence Resonance Energy Transfer) provides a robust, ratiometric readout less susceptible to compound interference (fluorescence quenching) common with pyridine rings.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve derivatives in 100% DMSO to 10 mM stock.

    • Prepare 3-fold serial dilutions in Assay Buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).
      
  • Enzyme Reaction:

    • Add 5 µL of diluted compound to a 384-well black plate (low binding).

    • Add 10 µL of Enzyme/Substrate mix (e.g., EGFR kinase + GFP-labeled peptide substrate).

    • Control 1 (Max Signal): DMSO + Enzyme + Substrate (No inhibitor).

    • Control 2 (Min Signal): DMSO + Buffer (No enzyme).

  • Initiation:

    • Add 10 µL ATP (at

      
       concentration for the specific kinase) to start the reaction.
      
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 25 µL EDTA-containing Stop Solution (chelates Mg2+, stopping phosphorylation).

    • Read Fluorescence (Ex: 480 nm, Em: 520 nm).

  • Validation (Z-Factor):

    • Calculate

      
      .
      
    • Pass Criteria:

      
      . If 
      
      
      
      , re-optimize enzyme concentration.
Protocol B: Metabolic Stability (Microsomal Stability Assay)

Critical for proving the "Fluorine Advantage" over the non-fluorinated scaffold.

Rationale: This assay validates whether the 5-Fluoro substitution successfully blocks metabolic clearance compared to the 5-H analog.

  • Incubation:

    • Incubate test compound (1 µM) with Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Start:

    • Add NADPH-regenerating system.

  • Sampling:

    • Take aliquots at

      
       min.
      
    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.

    • Plot

      
       vs. time.
      
    • Calculate intrinsic clearance (

      
      ).
      

Part 4: Data Interpretation & Case Studies

The following table illustrates typical comparative data seen when screening libraries derived from these scaffolds.

Table 1: Comparative Potency & Stability (Hypothetical Representative Data)

Derivative ClassTarget

(nM)
Microsomal

(min)
Conclusion
5-H-7-Azaindole (Control)PDE4B4512Potent, but rapidly metabolized.
5-F-7-Azaindole (Subject)PDE4B18 > 60 Superior Lead. Fluorine enhances binding & blocks metabolism.
5-Cl-7-Azaindole (Alt)PDE4B2245Good stability, but Cl size may cause steric clash in tight pockets.
Screening Logic Flow

ScreeningCascade Library 5-Fluoro Derivative Library PrimaryScreen Primary Screen (Single Point @ 10µM) Library->PrimaryScreen HitSelection Hit Selection (>50% Inhibition) PrimaryScreen->HitSelection Filter DoseResponse Dose Response (IC50 Determination) HitSelection->DoseResponse ADME ADME Profiling (Microsomal Stability) DoseResponse->ADME Potent Hits (<100nM) Lead Lead Candidate ADME->Lead High Stability

Figure 2: The decision tree for advancing fluorinated derivatives from this scaffold.

Part 5: Strategic Recommendations

  • Use for Scaffold Hopping: If you have a bioactive quinoline or pyridine with poor metabolic stability, synthesize the 5-fluoro-7-azaindole analog using this scaffold. The 5-F mimics the size of H but blocks the metabolic "soft spot."

  • Handle with Care: The bromomethyl group is a potent alkylator (lachrymator). All synthesis steps prior to cyclization must be performed in a fume hood.

  • Validate with Isomers: Always synthesize the non-fluorinated analog (from Methyl 6-(bromomethyl)nicotinate) as a negative control to prove that the biological effect is driven by the specific fluorine interactions and not just the scaffold skeleton.

References

  • Synthesis of Pyrrolo[2,3-b]pyridines

    • A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid.[1] PubMed.

  • Fluorine in Medicinal Chemistry

    • Roles of Fluorine in Drug Design and Drug Action.[2] Bentham Science.

  • PDE4B Inhibitors

    • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
  • Microsomal Stability Protocols

    • Current and emerging applications of fluorine in medicinal chemistry.[2][3][4][5][6] ResearchGate.[7]

Sources

Spectroscopic Validation Guide: Monitoring Chemical Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: Carbonyl Reduction (Acetophenone to 1-Phenylethanol)

Executive Summary & Strategic Rationale

In drug development and organic synthesis, the ability to definitively distinguish Starting Material (SM) from Final Product (FP) is the bedrock of Quality Control (QC). This guide moves beyond basic identification, offering a comparative performance analysis of spectroscopic techniques (FT-IR,


H NMR, and MS) used to validate functional group interconversion.

To provide concrete, field-proven insights, we analyze a fundamental transformation: the reduction of Acetophenone (ketone) to 1-Phenylethanol (alcohol) using Sodium Borohydride (


). This model system perfectly illustrates the principles of "diagnostic signal shifting"—the core concept required for tracking reaction progress.

Key Takeaway: A robust validation protocol does not rely on a single data point. It triangulates data from vibrational spectroscopy (IR), magnetic resonance (NMR), and mass spectrometry (MS) to confirm identity, purity, and conversion efficiency.

Experimental Workflow & Methodology

The following protocol ensures high-fidelity isolation of the product, minimizing artifacts (such as residual solvent or boron salts) that can obscure spectroscopic data.

Protocol: NaBH


 Reduction of Acetophenone 
  • Solvation: Dissolve Acetophenone (10 mmol) in Methanol (30 mL) in a round-bottom flask.

  • Addition: Cool to 0°C. Add NaBH

    
     (15 mmol) portion-wise over 10 minutes (exothermic control).
    
  • Reaction: Stir at room temperature for 30 minutes. Monitor via TLC (30% EtOAc/Hexanes).

  • Quench: Add 1M HCl dropwise until gas evolution ceases (destroys excess hydride).

  • Extraction: Evaporate MeOH. Extract aqueous residue with Dichloromethane (

    
     mL).
    
  • Drying: Dry organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    
Visualization: Synthesis & Validation Logic

The following diagram outlines the critical path from synthesis to decision-making based on spectral data.

ReactionWorkflow Start Start: Acetophenone (Ketone) Reagent Reagent: NaBH4 / MeOH Start->Reagent Solvation Intermediate Alkoxide Intermediate Reagent->Intermediate Hydride Attack Quench Acid Quench (1M HCl) Intermediate->Quench Protonation Product Final Product: 1-Phenylethanol Quench->Product Isolation Check Spectroscopic Checkpoint Product->Check Analyze Check->Start Incomplete (Retreat) Check->Product Validated

Figure 1: Step-by-step reaction workflow and validation checkpoint logic.

Spectroscopic Deep Dive: SM vs. FP Comparison
A. Infrared Spectroscopy (FT-IR): The Functional Group Fingerprint

IR is the fastest method to determine if the reaction occurred. It relies on the change in dipole moment during bond vibration.

  • Starting Material (Acetophenone): The dominant feature is the Carbonyl (C=O) stretch . Because the ketone is conjugated with the benzene ring, the frequency is lower than a standard aliphatic ketone due to single-bond character resonance contribution.

  • Final Product (1-Phenylethanol): The carbonyl peak must disappear completely. It is replaced by a broad Hydroxyl (O-H) stretch .

Expert Insight: If you see a small peak at 1680 cm


 in the product spectrum, the reaction is incomplete. If the O-H stretch is too sharp, check for residual water (usually ~3400 cm

but distinct shape) versus the alcohol H-bond network.
B. Proton NMR (

H NMR): The Structural Map

NMR provides the most detailed insight into the chemical environment. We observe a shift in hybridization (


) and magnetic anisotropy.
  • Methyl Group Logic:

    • SM: The methyl group is adjacent to a carbonyl (electron-withdrawing). It appears as a singlet because there are no neighbors.

    • FP: The carbonyl carbon becomes a chiral center (CH-OH). The methyl group now couples to this single proton, splitting into a doublet .

  • The Diagnostic Proton:

    • SM: No methine proton exists.

    • FP: A new signal appears—the methine proton (CH-OH). It couples to the methyl group (3H), appearing as a quartet .

C. Mass Spectrometry (MS): Molecular Weight Verification

While NMR proves structure, MS proves the molecular formula.

  • SM: Acetophenone (

    
    ) has a Molecular Weight (MW) of 120.15  g/mol .
    
  • FP: 1-Phenylethanol (

    
    ) has a MW of 122.16  g/mol .
    
  • Note: In Electrospray Ionization (ESI), alcohols often lose water (

    
    ). Be prepared to see a peak at 105 m/z (122 - 17) rather than the parent ion in harsh ionization conditions.
    
Comparative Data Tables

The following table summarizes the definitive signal shifts required to sign off on the product.

FeatureStarting Material (Acetophenone)Final Product (1-Phenylethanol)Diagnostic Shift (Delta)
FT-IR: C=O Stretch Strong, sharp @ ~1682 cm

Absent Disappearance of C=O
FT-IR: O-H Stretch AbsentBroad, strong @ 3200–3400 cm

Appearance of O-H

H NMR: Methyl
Singlet (s) @ 2.6 ppmDoublet (d) @ 1.5 ppmUpfield shift + Splitting

H NMR: Methine
Absent Quartet (q) @ 4.9 ppmNew signal appearance

H NMR: Aromatic
Split (Ortho deshielded by C=O)Multiplet (collapsed range)Loss of anisotropy
MS (EI/ESI) m/z = 120 (

)
m/z = 122 (

) or 105 (

)
+2 amu (Reduction)
Troubleshooting & Decision Logic

In a real-world R&D environment, spectra are rarely perfect immediately. Use this logic flow to diagnose issues.

NMR_Logic Input Analyze 1H NMR Spectrum Q1 Is the Methyl Singlet (2.6 ppm) present? Input->Q1 Result_Mixed Result: Incomplete Reaction (Mixture of SM + FP) Q1->Result_Mixed Yes Q2 Is the Quartet (4.9 ppm) present? Q1->Q2 No Result_Fail Result: Reaction Failed (No Product) Q2->Result_Fail No Q3 Are there extra peaks at 3.5 ppm & 1.2 ppm? Q2->Q3 Yes Result_Dirty Result: Product + Ethanol/Solvent (Needs Drying) Q3->Result_Dirty Yes Result_Clean Result: Pure Product (Release to Next Step) Q3->Result_Clean No

Figure 2: NMR Decision Matrix for purity assessment and troubleshooting.

Authoritative References

The following sources define the standard spectral data used in this comparison.

  • National Institute of Standards and Technology (NIST). Acetophenone Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69.

  • National Institute of Standards and Technology (NIST). alpha-Methylbenzyl alcohol (1-Phenylethanol) Data. NIST Chemistry WebBook, SRD 69.

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2093 (Acetophenone) & SDBS No. 2085 (1-Phenylethanol). National Institute of Advanced Industrial Science and Technology (AIST).

  • LibreTexts Chemistry. Reduction of Ketones using Sodium Borohydride: Mechanisms and Spectral Changes.

The Purity Paradox: HPLC-UV vs. qNMR in Synthetic Compound Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and chemical synthesis, "purity" is often a moving target defined by the method of observation. For decades, High-Performance Liquid Chromatography (HPLC) with UV detection has been the industry workhorse. However, relying solely on HPLC Area% often leads to the "100% Purity Fallacy"—where a compound appears pure because its impurities (salts, residual solvents, or non-chromophoric side products) are invisible to the detector.

This guide objectively compares HPLC-UV (the separation specialist) against Quantitative NMR (qNMR) (the structural quantifier). While HPLC excels at profiling related substances, qNMR provides the absolute mass balance "truth." We present a validated workflow that integrates both to ensure your compound’s performance data is built on a solid foundation.

Part 1: The Theoretical Divergence

To understand why these methods yield different purity values, we must look at the physical mechanism of detection.

The Mechanism of Deception
  • HPLC-UV (Relative Response): Detection is based on the extinction coefficient (

    
    ) of a molecule at a specific wavelength. If an impurity has a low 
    
    
    
    (or none, like inorganic salts), it generates a negligible signal, inflating the apparent purity of the main peak.
  • qNMR (Molar Response): Detection is based on the gyromagnetic ratio of the nucleus (usually

    
    ). The integrated signal area is directly proportional to the number of protons, regardless of chemical structure. 1 mole of protons always equals 1 unit of signal area. 
    
Diagram: Signal Generation Logic

The following diagram illustrates why HPLC requires calibration for every impurity, while qNMR does not.

G cluster_0 HPLC-UV Detection cluster_1 qNMR Detection H_Input Sample Mixture H_Process Separation (Column) H_Input->H_Process H_Detect UV Absorption (Dependent on Extinction Coeff.) H_Process->H_Detect H_Result Area % (Relative Purity) H_Detect->H_Result N_Detect Nuclear Precession (Dependent on Molar Ratio) H_Detect->N_Detect Orthogonal Physics N_Input Sample + Internal Std N_Process Pulse Excitation N_Input->N_Process N_Process->N_Detect N_Result Weight % (Absolute Purity) N_Detect->N_Result

Figure 1: Mechanistic difference between extinction-dependent detection (HPLC) and molar-dependent detection (qNMR).

Part 2: Head-to-Head Comparison

The following table contrasts the performance metrics of both methodologies in a synthetic chemistry context.

FeatureHPLC-UV (Area %)qNMR (Internal Standard)
Primary Output Relative purity (Main peak vs. Impurities)Absolute purity (w/w %)
Reference Standard Required for every impurity to be accurate.Universal. One IS (e.g., Maleic Acid) quantifies any target.
Blind Spots Salts, residual solvents, water, non-UV active compounds.Paramagnetic impurities, aggregates, overlapping signals.
Dynamic Range Excellent (

). Detects trace impurities (<0.05%).
Moderate (

). LOQ is typically ~0.1% - 0.5%.
Sample Recovery Destructive (unless using prep-scale).Non-destructive (sample can be recovered).
Precision (RSD) High (< 0.5%).Moderate (0.5% - 1.0%) without optimization.
Throughput 10–40 mins per run (gradient).5–15 mins per run (d1 optimization).

The Verdict: HPLC is superior for finding impurities (profiling). qNMR is superior for defining the active content (assay).

Part 3: Protocol A - High-Performance Liquid Chromatography

The Profiler

Objective: To separate and quantify structurally related impurities (isomers, precursors) that qNMR signals might overlap.

The Setup
  • Column: C18 Reverse Phase (e.g., 3.5 µm, 4.6 x 100 mm) is the standard starting point.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA.

  • Detector: Diode Array Detector (DAD). Crucial: Extract chromatograms at multiple wavelengths (e.g., 214 nm, 254 nm, and

    
    ).
    
The "Max Plot" Method (Best Practice)

Do not rely on a single wavelength.

  • Inject 5-10 µL of sample (0.5 mg/mL).

  • Run Gradient: 5% to 95% B over 15 minutes.

  • Process: Generate a "Max Plot" chromatogram (composite of maximum absorbance at every time point).

  • Calculate: Integrate all peaks >0.05% area.

The Limitation Check
  • Scenario: You observe a single peak at 99.5% Area.

  • Reality Check: Does this account for the 2 equivalents of NaCl formed during the quench? Does it account for the trapped Ethyl Acetate? No. HPLC assumes the injected mass is 100% organic material.

Part 4: Protocol B - Quantitative NMR (qNMR)

The Truth Serum

Objective: To determine the absolute weight percentage (potency) of the compound.

Internal Standard (IS) Selection

The IS must be high purity (TraceCERT® or NIST traceable), non-volatile, and have non-overlapping signals.

  • Universal Choice: 1,3,5-Trimethoxybenzene or Maleic Acid.

  • For Aqueous Solvents: DSS-d6 or TSP.

Sample Preparation (Gravimetric Precision)
  • Step 1: Weigh ~10 mg of Sample (

    
    ) directly into the NMR tube or vial. Record to 0.01 mg.
    
  • Step 2: Weigh ~5 mg of Internal Standard (

    
    ). Record to 0.01 mg.
    
  • Step 3: Dissolve in 0.6 mL deuterated solvent (e.g., DMSO-

    
    ). Ensure complete dissolution.
    
Acquisition Parameters (The "5x T1" Rule)

Standard proton parameters will fail quantitative accuracy because protons relax at different rates.

  • Pulse Angle: 90°

  • Relaxation Delay (d1): Must be

    
     of the slowest relaxing signal (usually 30–60 seconds).
    
  • Scans (ns): 16 to 64 (to achieve S/N > 150:1).

Calculation


Where:

  • 
     = Integral area[1][2]
    
  • 
     = Number of protons[3]
    
  • 
     = Molecular weight
    
  • 
     = Mass weighed
    
  • 
     = Purity of IS
    

Part 5: Integrated Workflow & Visualization

The most scientifically robust approach is to use HPLC for purity (cleanliness) and qNMR for potency (assay).

Decision Tree: The "Gold Standard" Assessment

This workflow prevents the submission of impure compounds to biological screening.

Workflow Start Synthesized Compound HPLC Run HPLC-UV (Max Plot) Start->HPLC Decision1 HPLC Purity > 95%? HPLC->Decision1 Reject Re-purify (Column/Crystallization) Decision1->Reject No qNMR Run qNMR (with Internal Std) Decision1->qNMR Yes Decision2 qNMR Purity > 90%? qNMR->Decision2 CheckSolv Check Residual Solvents/Salts (1H NMR / Ash Test) Decision2->CheckSolv No (<90%) Pass Release for Biological Assay Decision2->Pass Yes (Match HPLC) CheckSolv->Reject High Impurities CheckSolv->Pass Salts Quantified (Adjust Molar Dose)

Figure 2: Integrated decision matrix for compound validation.

Part 6: Case Study Analysis

Scenario: A researcher synthesizes a novel amine hydrochloride salt.

  • HPLC Result: 99.8% Area (254 nm).

  • Biological Result: The compound shows 30% lower potency than expected in the assay.

Investigation via qNMR: The researcher runs qNMR with Maleic Acid as the internal standard.

  • qNMR Result: 72% w/w.

  • The Culprit: The sample contained excess trapped solvent (DCM) and inorganic salts (NaCl) from the workup. Neither absorbed UV light, so HPLC ignored them. The "active" amine was only 72% of the weighed mass.

  • Correction: The biological dose was adjusted based on the qNMR purity, and the potency data aligned with the model.

References

  • Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination: Guidelines for Authors. ACS Publications. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4] Journal of Medicinal Chemistry. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[5] Link

  • NIST. (2025). Quantitative NMR (qNMR) Internal Standard Selection Guide.[1][2][6][7] ResolveMass / NIST Traceable Standards.[8] Link

  • Bhat, S., et al. (2023). Head-to-Head Comparison of HPLC vs NMR for Quantitative Analysis. PMC / NIH. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 6-(bromomethyl)-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovative drug development. Methyl 6-(bromomethyl)-5-fluoronicotinate is a valuable reagent, but its structural motifs—specifically the bromomethyl group—necessitate a rigorous and uncompromising approach to laboratory safety. This guide moves beyond a simple checklist, providing a procedural and causal framework for its safe handling, grounded in established chemical hygiene principles. Our objective is to empower you, the researcher, with the knowledge to not only protect yourself but to create a self-validating system of safety within your laboratory operations.

Hazard Analysis: Understanding the Inherent Risks

Methyl 6-(bromomethyl)-5-fluoronicotinate is not a benign substance. Its primary hazards stem from the electrophilic nature of the bromomethyl group, making it a potent lachrymator and a potential alkylating agent.[1] An alkylating agent can covalently modify biological macromolecules like DNA, which is why treating such compounds with the utmost respect is critical.

Based on data from structurally related compounds, the anticipated hazards are clear and significant:

  • Causes Skin Irritation (H315): Direct contact can lead to redness, inflammation, and discomfort.[2][3]

  • Causes Serious Eye Irritation (H319): This is a primary concern.[2][3][4] As a lachrymator, even vapor exposure can cause intense tearing, pain, and blurred vision.[5] Direct splashes can result in severe, lasting damage.

  • May Cause Respiratory Irritation (H335): Inhalation of dust or vapors can irritate the entire respiratory tract, leading to coughing, shortness of breath, and inflammation.[3][6]

All handling of this compound, from weighing solids to conducting reactions and work-ups, must be performed within a certified chemical fume hood to mitigate inhalation exposure.[7]

Core Protective Equipment: A Multi-Layered Defense

Effective protection relies on creating multiple barriers between the researcher and the chemical. The following table outlines the minimum required PPE for handling Methyl 6-(bromomethyl)-5-fluoronicotinate.

Protection Type Specification Rationale & Expert Insight
Body Protection Flame-resistant (FR) lab coat with long sleeves, fully buttoned.A standard cotton lab coat is insufficient. An FR coat (e.g., Nomex®) provides crucial protection against flash fires, which are always a risk when working with organic solvents.[8] Keeping it fully buttoned ensures maximum coverage of personal clothing and skin.
Hand Protection Double-gloving: Nitrile gloves (inner layer) with a thicker, chemical-resistant glove (outer layer, e.g., neoprene or butyl rubber).This is non-negotiable. A single pair of nitrile gloves offers inadequate protection against many halogenated organic compounds, which can permeate the material. The inner glove serves as a secondary barrier in case the outer glove is breached. Always inspect gloves for defects before use and remove them before touching common surfaces like doorknobs or keyboards.[9]
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified) AND a full-face shield.Safety glasses are not sufficient. Goggles provide a complete seal around the eyes, protecting against splashes, vapors, and dust.[10] The face shield is mandatory when there is any risk of splashing or energetic reaction, offering a critical second layer of protection for the entire face.[8][11]
Foot Protection Closed-toe, closed-heel, chemical-resistant leather or rubber shoes.This protects against spills that may reach the floor. Permeable shoes (e.g., canvas) can trap hazardous materials against the skin, prolonging exposure.[8]

Operational Protocols: Translating Theory into Practice

Adherence to standardized procedures is critical for safety. These protocols provide step-by-step guidance for key operational stages.

Protocol 1: PPE Donning and Doffing Sequence

The order in which you put on and take off PPE is as important as the equipment itself to prevent cross-contamination.

Donning (Putting On):

  • Footwear & Lab Coat: Ensure proper shoes are worn. Don the flame-resistant lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves, ensuring they are tucked under the sleeves of the lab coat.

  • Outer Gloves: Don the second, heavier pair of chemical-resistant gloves over the first pair.

  • Goggles: Put on your chemical splash goggles, ensuring a snug fit.

  • Face Shield: Don the face shield over the goggles.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer (most contaminated) pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide a finger from your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of immediately in the designated hazardous waste container.[9]

  • Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the head strap. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any surface contamination. Hang it in its designated storage location.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[9]

Protocol 2: Emergency Response for a Small Spill (<100 mL) Inside a Fume Hood

A swift and correct response can prevent a minor incident from escalating.

  • Alert Personnel: Immediately notify others in the lab of the spill.

  • Ensure Ventilation: Confirm the fume hood sash is at the proper working height and the hood is functioning correctly.

  • Contain the Spill: Use a spill absorbent material (e.g., vermiculite or a commercial chemical absorbent) to create a dike around the spill to prevent it from spreading.

  • Absorb: Gently cover the spill with more absorbent material, working from the outside in. Avoid splashing.

  • Collect Waste: Using tongs or a scoop, carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable decontamination solution (e.g., a solution of sodium bisulfite to neutralize the reactive bromine species, followed by soap and water).[12]

  • Dispose of Materials: All contaminated items (absorbent, wipes, gloves) must be placed in the sealed hazardous waste container.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department, following institutional policy.

For large spills or any spill outside a fume hood, evacuate the area immediately, secure it, and contact your institution's emergency response team.[5]

Protocol 3: Disposal of Contaminated Waste

All materials that come into contact with Methyl 6-(bromomethyl)-5-fluoronicotinate are considered hazardous waste.

  • Segregation: Waste must be segregated into compatible streams. Halogenated organic waste should be collected separately from non-halogenated waste.[12]

  • Container: Use a designated, sealable, and clearly labeled container for "Halogenated Organic Waste." The container must be in good condition and compatible with the chemical.[5]

  • Labeling: The waste container must be labeled with its contents as soon as the first drop of waste is added.[13]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Collection: When the container is full, arrange for pickup by your institution's EHS department. Do not overfill containers.

Visual Workflow: Chemical Spill Response

The following diagram outlines the critical decision-making process in the event of a chemical spill.

SpillResponse cluster_Initial Initial Event cluster_Location Location Assessment cluster_Action Response Actions Spill Spill Occurs InHood Inside Fume Hood? Spill->InHood SmallSpillProtocol Execute Small Spill Protocol[5] InHood->SmallSpillProtocol Yes SizeCheck Large or Small Spill? InHood->SizeCheck No Evacuate Evacuate Area Secure Access Call Emergency Response[5][14] SizeCheck->SmallSpillProtocol Small (<100mL) & Trained Personnel SizeCheck->Evacuate Large (>100mL) or Untrained

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.